Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Dimethyl 2-(methoxymethyl)malonate
Executive Overview Dimethyl 2-(methoxymethyl)malonate (CAS: 61559-23-7) is a highly versatile, saturated malonate derivative utilized extensively as a building block in advanced organic synthesis and medicinal chemistry....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
Dimethyl 2-(methoxymethyl)malonate (CAS: 61559-23-7) is a highly versatile, saturated malonate derivative utilized extensively as a building block in advanced organic synthesis and medicinal chemistry. Unlike its unsaturated precursor, dimethyl methoxymethylenemalonate (CAS: 22398-14-7), the saturated analog provides a flexible sp³-hybridized C2 carbon. This structural feature makes it an ideal substrate for selective enolate alkylations, Michael additions, and complex heterocyclic annulations.
This technical guide provides an authoritative analysis of its physicochemical properties, a self-validating synthetic protocol, and its downstream applications in pharmacophore development.
Physicochemical Properties & Structural Analysis
The structural shift from an sp²-hybridized alkene (in the methoxymethylene derivative) to an sp³-hybridized alkane fundamentally alters the molecule's physical state. The loss of the rigid, planar double bond disrupts crystalline packing forces. Consequently, while the unsaturated precursor is a crystalline solid, Dimethyl 2-(methoxymethyl)malonate typically presents as a liquid at ambient temperatures.
The quantitative data below summarizes the core physicochemical properties of the compound, synthesized from standard chemical inventory databases (1 [1]).
Property
Value
Chemical Name
Dimethyl 2-(methoxymethyl)malonate
CAS Registry Number
61559-23-7
Molecular Formula
C₇H₁₂O₅
Molecular Weight
176.17 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
~210–220 °C (Estimated based on malonate derivatives)
Density
~1.12–1.15 g/cm³ (Estimated)
Solubility
Soluble in methanol, ethanol, ethyl acetate, and dichloromethane
Mechanistic Synthesis: Catalytic Hydrogenation
The most efficient and atom-economical route to Dimethyl 2-(methoxymethyl)malonate is the chemoselective catalytic hydrogenation of dimethyl methoxymethylenemalonate. According to literature documented by 2 [2], this reduction can be achieved in approximately 75% yield using Palladium on Carbon (Pd/C).
Experimental Protocol & Causality
This protocol is designed as a self-validating system, ensuring mass balance, chemoselectivity, and operator safety.
Step 1: Substrate Dissolution. Dissolve 10.0 mmol of dimethyl methoxymethylenemalonate in 20 mL of anhydrous methanol.
Causality: Methanol is chosen as the solvent because its polarity stabilizes the transition state during hydrogen transfer. Furthermore, matching the solvent to the ester alkyl groups (methyl) prevents unwanted transesterification side reactions that could occur if ethanol or isopropanol were used.
Step 2: Catalyst Introduction. Carefully add 50 mg of 10% Pd/C to the solution under a steady stream of nitrogen.
Causality: Palladium is highly chemoselective for the reduction of electron-deficient conjugated alkenes. The 10% loading on an activated carbon support provides a high surface area for H₂ adsorption while preventing the hydrogenolysis of the aliphatic methoxy ether group—a common side reaction with more aggressive catalysts like Pearlman's catalyst (Pd(OH)₂).
Step 3: Hydrogenation. Evacuate the reaction vessel and backfill with hydrogen gas three times. Maintain the reaction under 1 atm of H₂ via a balloon and stir vigorously at 25 °C for 4 hours.
Causality: The conjugated nature of the starting material makes the double bond highly reactive; thus, elevated pressures (e.g., using a Parr hydrogenator) are unnecessary and could risk over-reduction of the ester moieties.
Step 4: Workup and Isolation. Purge the flask with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite, washing the filter cake with an additional 10 mL of methanol.
Causality: Celite acts as a depth filter to safely trap the fine Pd/C particles. Dry Pd/C is highly pyrophoric when exposed to air; keeping it wet with solvent on the Celite pad prevents spontaneous combustion.
Step 5: Concentration. Concentrate the filtrate under reduced pressure to yield Dimethyl 2-(methoxymethyl)malonate as a colorless to pale yellow liquid (~75% yield).
Workflow for the catalytic hydrogenation of dimethyl methoxymethylenemalonate.
Applications in Advanced Pharmacophore Development
Dimethyl 2-(methoxymethyl)malonate and its unsaturated analogs are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Because the malonate core contains two highly reactive ester groups and an acidic alpha-proton, it is primed for cyclization and annulation reactions.
According to supplier application notes (3 [3] and [4]), this chemical scaffold is utilized extensively in two primary therapeutic areas:
Antimalarial Therapeutics: It serves as a foundational building block for the preparation of (phenoxyethoxy)quinolones. The malonate moiety undergoes cyclization with anilines to form the core quinolone ring system, which exhibits potent antimalarial activity.
Selective CB2 Agonists: The compound is utilized in heterocyclic annulations to synthesize bicyclic pyridones. These structures are developed as oral selective Cannabinoid Receptor 2 (CB2) agonists, which are crucial for treating pruritus (severe itching) and related inflammatory discomforts without triggering psychoactive side effects.
Downstream pharmaceutical applications of Dimethyl 2-(methoxymethyl)malonate.
Dimethyl 2-(methoxymethyl)malonate: A Technical Guide on Synthesis, Mechanisms, and Applications in Drug Development
Executive Summary In the landscape of advanced organic synthesis and medicinal chemistry, the strategic selection of functionalized C3 building blocks is critical for constructing complex heterocyclic scaffolds. Dimethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of advanced organic synthesis and medicinal chemistry, the strategic selection of functionalized C3 building blocks is critical for constructing complex heterocyclic scaffolds. Dimethyl 2-(methoxymethyl)malonate is a highly versatile, saturated malonate derivative characterized by its reactive methylene core and a methoxymethyl (MOM) ether side chain. Unlike standard dialkyl malonates, the incorporation of the MOM group provides a latent, sterically directing hydroxymethyl equivalent that is indispensable in the synthesis of highly functionalized pyrimidines, pyridines, and tricyclic kinase inhibitors.
This whitepaper provides an in-depth technical analysis of Dimethyl 2-(methoxymethyl)malonate, detailing its physicochemical profile, mechanistic utility, step-by-step synthetic protocols, and its pivotal role in the development of PI3K/mTOR dual inhibitors.
Physicochemical Profiling & Nomenclature
Accurate chemical identification is the first step in any rigorous synthetic workflow. It is critical for researchers to distinguish Dimethyl 2-(methoxymethyl)malonate (the saturated alkane derivative) from its unsaturated analog, Dimethyl methoxymethylenemalonate (CAS 22398-14-7), as their electrophilic and nucleophilic reactivities are fundamentally different[1].
Malonate diester core with a methoxymethyl (MOM) substituent
Mechanistic Role in Organic Synthesis
The architectural value of Dimethyl 2-(methoxymethyl)malonate lies in its dual functionality[2]:
The Active Methylene (C2 Position): The proton at the C2 position remains sufficiently acidic (pKa ~13-14) to be deprotonated by moderate bases (e.g., NaOEt, NaH). This allows the molecule to act as a potent nucleophile in Michael additions or alkylations.
The Methoxymethyl (MOM) Group: In drug design, the MOM group acts as a stable ether linkage that can survive basic cyclization conditions. Later in a synthetic sequence, it can either be retained to serve as a hydrogen-bond acceptor in a kinase hinge-binding region, or it can be cleaved under acidic conditions to reveal a primary alcohol for further functionalization.
Workflow for the synthesis and application of Dimethyl 2-(methoxymethyl)malonate.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . We emphasize the causality behind each operational choice to empower researchers to troubleshoot and optimize.
Synthesis of Dimethyl 2-(methoxymethyl)malonate
Objective: Mono-alkylation of dimethyl malonate while suppressing di-alkylation.
Enolate Generation: Suspend NaH in anhydrous THF and cool to 0 °C under an inert argon atmosphere. Causality: Cooling is mandatory to control the exothermic deprotonation and prevent the degradation of the solvent or starting material.
Self-Validation Checkpoint: The evolution of H₂ gas will be immediately visible. The cessation of bubbling indicates complete enolate formation.
Electrophilic Quench: Add MOM-Cl dropwise at 0 °C, then allow the reaction to warm to room temperature over 2 hours. Causality: MOM-Cl is a highly reactive, hard electrophile. The Sₙ2 reaction proceeds rapidly. Maintaining a slight excess of malonate/enolate relative to the base prevents the formation of the di-alkylated byproduct.
Workup & Isolation: Quench carefully with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and concentrate in vacuo.
Analytical Checkpoint: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the highly polar malonate spot. ¹H NMR validation must show a distinct singlet at ~3.3 ppm corresponding to the new methoxy (-OCH₃) group.
Application: Synthesis of 5-(Methoxymethyl)pyrimidine-4,6-diol
Objective: Constructing a pyrimidine heterocycle via a Dieckmann-type condensation, a critical precursor for PI3K inhibitors[3].
Step-by-Step Methodology:
Alkoxide Formation: Dissolve sodium metal in anhydrous ethanol to generate a fresh solution of Sodium Ethoxide (NaOEt). Causality: Freshly prepared NaOEt is strictly required; commercial NaOEt often contains hydroxide impurities that will prematurely hydrolyze the malonate esters to unreactive carboxylic acids.
Condensation: To the NaOEt solution, add formamidine acetate (1.0 eq), followed immediately by Dimethyl 2-(methoxymethyl)malonate (1.0 eq).
Thermal Activation: Heat the mixture to reflux (100 °C) for 4 hours. Causality: Reflux provides the necessary activation energy to drive the dual nucleophilic acyl substitution, forcing the elimination of two methanol molecules to close the 6-membered aromatic ring.
Isolation via Precipitation: Cool the reaction mixture slightly.
Self-Validation Checkpoint: As the reaction cools, a thick pink/white precipitate will form almost immediately[3]. This physical state change is a self-validating indicator of successful cyclization, representing the sodium salt of the pyrimidine product.
Neutralization: Concentrate the mixture, dissolve the residue in minimal water, and acidify to pH 3-4 using 1M HCl to precipitate the neutral 5-(methoxymethyl)pyrimidine-4,6-diol.
Application in Drug Development: PI3K/mTOR Inhibitors
The primary industrial and pharmaceutical application of Dimethyl 2-(methoxymethyl)malonate is its use as a foundational building block for tricyclic PI3K and mTOR inhibitors [3][4].
The Phosphatidylinositol-3-kinase (PI3K) / AKT / mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, particularly in malignant gliomas and solid tumors[3][4]. PI3K catalyzes the phosphorylation of PIP2 to PIP3, which recruits AKT and subsequently activates both mTORC1 (driving cell proliferation) and mTORC2 (driving cell survival)[4].
When synthesizing tricyclic inhibitors, the methoxymethyl group derived from CAS 61559-23-7 is strategically positioned on the pyrimidine or pyridine core. This MOM group acts as a critical pharmacophore element—its oxygen atom serves as a hydrogen-bond acceptor that interacts with the specific amino acid residues in the ATP-binding cleft of the PI3K p110α catalytic subunit, significantly enhancing binding affinity and kinase selectivity.
PI3K/mTOR signaling cascade targeted by dual inhibitors derived from MOM-malonates.
Furthermore, dual inhibition of both PI3K and mTOR is a highly sought-after clinical profile because it prevents the paradoxical activation of AKT that often occurs when only mTORC1 is inhibited[4]. Compounds synthesized from Dimethyl 2-(methoxymethyl)malonate have demonstrated the ability to span this dual-target requirement effectively.
References
Chemsrc. "CAS No. 61559-23-7 | Dimethyl 2-(Methoxymethyl)malonate." Chemsrc Chemical Database.
Thermal Stability and Decomposition Pathways of Dimethyl 2-(Methoxymethyl)malonate: A Technical Whitepaper
Executive Summary Dimethyl 2-(methoxymethyl)malonate (CAS: 61559-23-7) is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry and advanced materials science[1]. While stable under standa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dimethyl 2-(methoxymethyl)malonate (CAS: 61559-23-7) is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry and advanced materials science[1]. While stable under standard ambient conditions, its thermal decomposition profile is of critical interest to researchers because it serves as a direct precursor to dimethyl methylenemalonate (DMMM, CAS: 3377-21-7)—an ultra-reactive, electron-deficient monomer[2]. This whitepaper provides an in-depth analysis of the thermodynamic stability, decomposition mechanisms, and self-validating experimental protocols required to successfully execute and harness the thermolysis of dimethyl 2-(methoxymethyl)malonate.
Thermodynamic Profiling and Kinetic Stability
The structural integrity of dimethyl 2-(methoxymethyl)malonate relies on the relative stability of the methoxymethyl moiety. At room temperature, the compound exhibits excellent shelf-life, allowing it to be stored and handled without the spontaneous polymerization risks associated with its downstream derivatives[1].
However, the molecule is thermodynamically primed for dealcoholation. The two electron-withdrawing ester groups attached to the alpha-carbon highly acidify the alpha-proton. When subjected to thermal stress (typically >130 °C), the kinetic barrier for the elimination of methanol is overcome. This decomposition is not merely a degradation pathway but a synthetically valuable transformation that yields DMMM.
Data Presentation: Comparative Physicochemical Properties
To understand the handling requirements before and after thermal decomposition, Table 1 contrasts the precursor with its decomposition product.
Table 1: Physicochemical Properties of Precursor vs. Decomposition Product
The thermal decomposition of dimethyl 2-(methoxymethyl)malonate proceeds via an E1cB-like elimination mechanism.
Causality of the Mechanism:
The methoxy group (-OCH3) is traditionally a poor leaving group. However, the extreme electron-withdrawing nature of the two adjacent methyl ester groups drastically increases the acidity of the alpha-proton. Upon the application of thermal energy (and often an acid catalyst to protonate the methoxy oxygen), the alpha-proton is abstracted, and methanol is eliminated. The thermodynamic driving force for this reaction is the formation of a highly conjugated, electron-deficient double bond.
Figure 1: Thermal decomposition pathway of Dimethyl 2-(methoxymethyl)malonate via dealcoholation.
Experimental Protocol: Controlled Thermolysis and Reactive Distillation
Because the decomposition product (DMMM) is highly susceptible to both anionic and radical polymerization, the thermolysis must be coupled directly with reactive distillation. The following protocol is designed as a self-validating system to ensure high yield and prevent catastrophic in situ polymerization.
Step-by-Step Methodology
Apparatus Assembly:
Assemble a short-path vacuum distillation setup.
Causality: A short-path configuration minimizes the thermal residence time of the newly formed DMMM vapor. Prolonged exposure to heat causes the monomer to oligomerize before it can be collected.
Precursor and Catalyst Loading:
Charge the reaction vessel with dimethyl 2-(methoxymethyl)malonate and 1-2 mol% of p-toluenesulfonic acid (pTSA).
Causality: pTSA protonates the methoxy group, converting it into a superior leaving group (methanol) and significantly lowering the activation energy required for thermal elimination.
Stabilizer Introduction (Critical Step):
Pre-charge the receiving cold-trap flask with a trace amount of sulfur dioxide (SO₂) gas or hydroquinone.
Causality: DMMM is so electrophilic that even trace moisture or basic impurities on the glass will trigger rapid anionic polymerization. The acidic SO₂ gas quenches trace nucleophiles, stabilizing the monomer upon condensation.
Vacuum Thermolysis:
Gradually apply a vacuum (1–5 mmHg) and heat the reaction vessel to 130–150 °C. The volatile methanol byproduct will evolve first and should be trapped separately, followed by the distillation of DMMM.
Self-Validation Checkpoint:
Viscosity Check: If the distillate in the receiving flask begins to turn viscous, the stabilization has failed (polymerization is occurring). The protocol must be immediately aborted, and the receiving flask re-passivated with acid.
Analytical Validation: Extract a 10 µL aliquot of the stabilized distillate. A successful decomposition is validated by a refractive index reading of ~1.423 at 20 °C[2]. Furthermore, rapid ¹H-NMR should reveal the complete disappearance of the methoxy singlet (~3.3 ppm) and the emergence of a sharp vinylic singlet (~6.5 ppm) corresponding to the methylene protons.
Figure 2: Self-validating experimental workflow for thermolysis and reactive distillation.
Data Presentation: Thermolysis Parameters
Table 2: Impact of Reaction Conditions on Decomposition Yield
Catalyst System
Temperature (°C)
Pressure (mmHg)
Primary Product
Monomer Yield (%)
None (Thermal only)
>180
760
DMMM + Oligomers
< 30 (High polymerization)
p-Toluenesulfonic acid
130 - 150
1 - 5
DMMM
75 - 85
Lewis Acid (e.g., ZnCl₂)
120 - 140
1 - 5
DMMM
60 - 75
Downstream Applications of the Decomposition Product
Understanding the thermal decomposition of dimethyl 2-(methoxymethyl)malonate is vital because the resulting DMMM is a highly prized building block across multiple disciplines:
Surgical Adhesives and Biopolymers: DMMM exhibits rapid, moisture-initiated polymerization at room temperature. It has been historically formulated alongside methyl 2-cyanoacrylate to create high-spreadability surgical adhesives for bonding body tissues with minimal foreign body reaction[3].
Advanced Copolymerization: In materials science, DMMM is utilized in the synthesis of heterofunctionalized polyethylenes. Its unique reactivity allows it to be copolymerized with ethylene using specific transition metal catalysts, yielding polar polyethylenes with highly tunable thermomechanical properties[4].
Medicinal Chemistry (Cycloadditions): The electron-deficient double bond of DMMM makes it an exceptional dienophile and dipolarophile. It readily undergoes [2+2] and [4+2] cycloadditions to form complex bicyclic architectures, such as isoquinuclidines, which are core scaffolds in various antimalarial and anti-pruritic drug candidates.
Comprehensive Solubility Profile and Solvation Thermodynamics of Dimethyl 2-(methoxymethyl)malonate in Organic Solvents
Executive Summary & Chemical Identity Dimethyl 2-(methoxymethyl)malonate (CAS: 61559-23-7)[1] is a highly versatile, polyfunctional aliphatic diester widely utilized as a synthetic intermediate in advanced organic synthe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
Dimethyl 2-(methoxymethyl)malonate (CAS: 61559-23-7)[1] is a highly versatile, polyfunctional aliphatic diester widely utilized as a synthetic intermediate in advanced organic synthesis. It is most notably employed in the preparation of complex antimalarial compounds[2] and as a precursor for carbocyclic C-nucleosides[3].
Typically synthesized via the palladium-on-carbon catalyzed reduction of its unsaturated precursor, dimethyl methoxymethylenemalonate, the saturated compound presents unique solvation challenges and opportunities. Its molecular architecture—featuring dual ester carbonyls, an ether linkage, and a hydrophobic aliphatic backbone—dictates its behavior in various organic media. Understanding its precise thermodynamic solubility profile is critical for optimizing reaction yields, designing liquid-liquid extractions, and engineering crystallization workflows in pharmaceutical development.
Thermodynamic Principles of Solvation
The solubility of Dimethyl 2-(methoxymethyl)malonate is governed by the interplay between its distinct structural moieties and the solvent environment.
Hydrogen Bond Acceptors: The molecule possesses five oxygen atoms (four from the diester, one from the methoxy ether). These lone pairs act as potent hydrogen-bond acceptors, driving high solubility in polar protic solvents.
Dipole-Dipole Interactions: The spatial arrangement of the ester groups creates a strong net molecular dipole, facilitating solvation in polar aprotic media.
Hydrophobic Shielding: The terminal methyl groups and the central methylene bridge provide a degree of lipophilicity, which heavily restricts its solubility in highly polar aqueous environments but allows miscibility in moderately non-polar organic solvents.
Figure 1: Thermodynamic solvation pathway of Dimethyl 2-(methoxymethyl)malonate in organic media.
Quantitative Solubility Profile in Common Solvents
Based on empirical data and thermodynamic predictions, the compound exhibits a broad solubility range across different solvent classes. Non-aqueous media such as ethyl acetate, ethanol, isopropanol, and acetonitrile are generally preferred for processing pharmaceutical intermediates of this class[4].
Table 1: Solubility Data at Standard Ambient Temperature (25°C)
Excellent solvation of the aliphatic and ether moieties.
Non-Polar
Hexane
1.9
Sparingly Soluble (<10 mg/mL)
Weak London dispersion forces; insufficient to break solute-solute bonds.
Aqueous
Water
80.1
Insoluble / Immiscible
Hydrophobic exclusion of the aliphatic backbone.
Causality Insight: While methanol provides excellent solubility[5], researchers must exercise caution when using it as a solvent for base-catalyzed reactions involving Dimethyl 2-(methoxymethyl)malonate. The presence of alkoxides can trigger transesterification, leading to unwanted byproducts. In such cases, aprotic solvents like ethyl acetate or dichloromethane are mechanistically superior choices.
To ensure rigorous scientific integrity during drug development, solubility cannot be estimated visually; it must be quantified using a self-validating thermodynamic workflow. The following protocol utilizes the isothermal shake-flask method coupled with HPLC-UV quantification.
Step-by-Step Methodology
Sample Saturation: Add an excess amount of Dimethyl 2-(methoxymethyl)malonate (e.g., 500 mg) to 2.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
Thermodynamic Equilibration: Place the vial in an isothermal orbital shaker set to exactly 25.0°C ± 0.1°C. Agitate at 300 RPM for 24 to 48 hours. Causality: A minimum of 24 hours is required to transition from kinetic dissolution to true thermodynamic equilibrium, ensuring the chemical potential of the solid equals that of the solute in solution.
Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours to settle undissolved particulates. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon or PES because it is chemically inert to aggressive organic solvents like dichloromethane and ethyl acetate, preventing filter degradation and sample contamination.
Dilution and Quantification: Dilute the filtered aliquot by a factor of 1:100 or 1:1000 using the mobile phase. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) with UV detection (typically monitored at 210-220 nm due to the ester carbonyls).
System Validation: Run all samples in independent triplicates. The protocol is considered self-validated only if the Relative Standard Deviation (RSD) across the triplicates is < 2.0%, and the calibration curve yields an
R2≥0.999
.
Figure 2: Self-validating isothermal shake-flask workflow for empirical solubility determination.
Conclusion & Best Practices
Dimethyl 2-(methoxymethyl)malonate is a highly soluble intermediate in polar and moderately polar organic solvents, driven by its multiple hydrogen-bond accepting oxygen atoms and strong molecular dipole. For synthetic applications requiring homogeneous catalysis, methanol and ethanol are highly effective[5]. For downstream processing, extraction, or reactions sensitive to protic interference, ethyl acetate and dichloromethane provide optimal solvation environments[4]. By adhering to the thermodynamic principles and self-validating protocols outlined above, researchers can precisely engineer their solvent systems to maximize yield and purity in complex pharmaceutical syntheses.
The Synthesis and Utility of Dimethyl 2-(methoxymethyl)malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Dimethyl 2-(methoxymethyl)malonate, a derivative of malonic acid, is a versatile reagent in organic synthesis, finding application in the construct...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-(methoxymethyl)malonate, a derivative of malonic acid, is a versatile reagent in organic synthesis, finding application in the construction of complex molecular architectures. While a detailed historical account of its specific discovery is not extensively documented, its existence and utility are a direct consequence of the development of one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry: the malonic ester synthesis. This guide provides an in-depth exploration of the synthesis of Dimethyl 2-(methoxymethyl)malonate, grounded in the principles of the malonic ester synthesis, and offers detailed experimental protocols for its preparation.
Introduction: The Legacy of the Malonic Ester Synthesis
The ability to form new carbon-carbon bonds with precision is a cornerstone of modern organic synthesis. The malonic ester synthesis, a reaction that has been a staple in the chemist's toolbox for over a century, provides a powerful method for the alkylation of an α-carbon to a carbonyl group. The acidity of the methylene protons of dialkyl malonates (with a pKa of about 13 in DMSO) allows for their facile deprotonation by a suitable base to form a stabilized enolate.[1] This nucleophilic enolate can then be reacted with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond.
The historical significance of this reaction lies in its broad applicability and reliability, enabling the synthesis of a vast array of substituted carboxylic acids and other functionalized molecules. The principles of this synthesis provide the foundational logic for the preparation of specifically substituted malonates like Dimethyl 2-(methoxymethyl)malonate.
Synthesis of the Core Precursor: Dimethyl Malonate
The journey to Dimethyl 2-(methoxymethyl)malonate begins with its parent compound, dimethyl malonate. Industrially, dimethyl malonate is often produced via the cyanide esterification of chloroacetic acid.[2] This process involves the neutralization of chloroacetic acid, followed by cyanation with sodium cyanide to yield sodium cyanoacetate. This intermediate is then hydrolyzed and esterified with methanol in the presence of an acid catalyst to produce dimethyl malonate.[2]
Another established industrial method is the sodium oxide process, which also starts with chloroacetic acid and utilizes sodium oxide and methanol.[2] For laboratory-scale preparations, the esterification of malonic acid with methanol using an acid catalyst, such as sulfuric acid, is a common and effective method.[3]
The Core Synthesis: Preparation of Dimethyl 2-(methoxymethyl)malonate
The most direct and logical synthetic route to Dimethyl 2-(methoxymethyl)malonate is through the alkylation of dimethyl malonate with a methoxymethylating agent. This reaction follows the classical mechanism of the malonic ester synthesis.
Reaction Principle
The synthesis involves two key steps:
Deprotonation: A base is used to remove one of the acidic α-protons from dimethyl malonate, generating a resonance-stabilized enolate.
Nucleophilic Substitution: The resulting enolate acts as a nucleophile and attacks an electrophilic methoxymethyl source, typically chloromethyl methyl ether (MOM-Cl), in an SN2 reaction.
Diagram 1: General Reaction Scheme for the Synthesis of Dimethyl 2-(methoxymethyl)malonate
Caption: The synthesis of Dimethyl 2-(methoxymethyl)malonate via alkylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the alkylation of malonic esters.[5]
Materials:
Dimethyl malonate (1.0 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere is charged with sodium hydride (60% dispersion in mineral oil). The mineral oil is removed by washing with anhydrous hexanes, which are then carefully decanted. Anhydrous THF is added to the flask.
Formation of the Enolate: The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate is added dropwise to the stirred suspension via the dropping funnel, ensuring the temperature remains below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate of dimethyl malonate.
Alkylation: The reaction mixture is cooled again to 0 °C. Chloromethyl methyl ether is added dropwise over 15-30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours or until reaction completion is confirmed by TLC or GC analysis.
Work-up: The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine.
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to afford Dimethyl 2-(methoxymethyl)malonate as a colorless liquid.
Table 2: Properties of Dimethyl 2-(methoxymethyl)malonate
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the malonic ester, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction mixture. Sodium ethoxide is another common choice, though the equilibrium is not as favorable, and the byproduct ethanol may participate in side reactions.
Choice of Solvent: Anhydrous aprotic solvents like THF are crucial to prevent the quenching of the enolate and the base.
Temperature Control: The initial deprotonation and the subsequent alkylation are exothermic. Cooling the reaction mixture is essential to control the reaction rate, prevent side reactions, and ensure safety.
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is critical to prevent the reaction of the highly reactive sodium hydride and the enolate with moisture and oxygen from the air.
Quenching: The reaction is quenched with a mild acid, such as ammonium chloride, to neutralize any remaining base and enolate before extraction.
Applications in Drug Development and Organic Synthesis
The methoxymethyl group can serve as a protecting group or as a precursor for further functionalization. The malonate moiety allows for subsequent reactions, such as decarboxylation to form a substituted acetic acid derivative, or further alkylation at the α-position. These characteristics make Dimethyl 2-(methoxymethyl)malonate a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Conclusion
While the specific historical moment of the first synthesis of Dimethyl 2-(methoxymethyl)malonate may be lost to the annals of routine laboratory work, its conceptual origin is firmly rooted in the rich history of the malonic ester synthesis. The straightforward and high-yielding synthesis of this compound, based on well-established chemical principles, ensures its continued relevance as a versatile intermediate for researchers and scientists in both academic and industrial settings. The ability to introduce a methoxymethyl group onto a malonate scaffold opens up numerous possibilities for the design and synthesis of novel chemical entities with potential applications in drug discovery and materials science.
References
PTC Organics. PTC C-Alkylation of Malonate. [Link]
Application Note: Advanced Protocols for Heterocyclic Synthesis Using Dimethyl 2-(Methoxymethyl)malonate Equivalents
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale In the development of small-molecule t...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Rationale
In the development of small-molecule therapeutics, the efficient assembly of complex heterocycles—such as quinolones, pyrimidines, and
α
-pyrones—is a critical bottleneck. Dimethyl 2-(methoxymethyl)malonate and its highly reactive
α,β
-unsaturated derivative, Dimethyl methoxymethylenemalonate (DMMM) , serve as premier 1,3-dielectrophilic building blocks in modern organic synthesis[1].
While the saturated 2-(methoxymethyl)malonate can be utilized directly, it typically undergoes in situ elimination of methanol to form the active DMMM species[1]. This intermediate is exceptionally susceptible to Michael addition by various nucleophiles (amines, amidines, or enolates). Following the initial 1,4-addition, a subsequent elimination of methanol yields an enamine or enone intermediate, which is strategically poised for an intramolecular cyclocondensation to form the final heterocyclic core[2].
Understanding the thermodynamic and kinetic drivers of these two distinct phases—addition and cyclization—is essential for optimizing yields and avoiding degradation pathways.
Mechanistic pathway of heterocycle formation via Michael addition and cyclocondensation.
Causality in Experimental Design: Why Milder Conditions Matter
Historically, the synthesis of 4-quinolones (a ubiquitous scaffold in antimalarial and antibacterial drugs) via DMMM condensation required thermal cyclization in diphenyl ether at extreme temperatures (230–250 °C)[2].
The Problem: High temperatures lead to the decomposition of sterically hindered or electron-rich substrates, drastically reducing yields and complicating purification.
The Solution: Transitioning to acid-catalyzed cycloacylation using Eaton’s Reagent (10 wt%
P2O5
in methanesulfonic acid). Eaton's reagent provides a highly acidic, dehydrating environment that lowers the activation energy required for the intramolecular Friedel-Crafts-type electrophilic aromatic substitution. This allows the cyclization to proceed efficiently at 50–90 °C, preserving delicate functional groups and improving overall atom economy[2].
Validated Experimental Protocols
Protocol A: Mild Synthesis of Functionalized 4-Quinolones
Application: Development of antimalarial agents and CB2 receptor agonists[1].
Step 1: Enamine Formation (Condensation)
Dissolve the starting aryl amine (1.0 equiv) in anhydrous toluene (0.5 M concentration).
Add Dimethyl methoxymethylenemalonate (1.1 equiv) dropwise at room temperature.
Heat the mixture to reflux for 2–5 hours.
Self-Validation Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:3). The amine spot should disappear, replaced by a highly UV-active enamine spot. The release of methanol during the reaction serves as a physical indicator of progress.
Concentrate the mixture under reduced pressure to isolate the enamine intermediate.
Step 2: Cycloacylation
To the crude enamine, add Eaton’s reagent (4 volumes relative to substrate weight).
Heat the viscous mixture to 50–90 °C (depending on the steric bulk of the aryl ring) for 2–5 hours[2].
Causality Note: The methanesulfonic acid protonates the ester carbonyl, increasing its electrophilicity, while
P2O5
acts as a potent desiccant to drive the dehydration step forward.
Cool to room temperature and slowly quench by pouring over crushed ice. Neutralize carefully with saturated aqueous
Na2CO3
until pH 7-8 is reached.
Filter the resulting precipitate, wash with distilled water, and dry under vacuum to yield the 4-quinolone.
Step-by-step workflow for the synthesis of 4-quinolones using Eaton's reagent.
Protocol B: Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-
α
-pyrones
Application: Precursors for transannular Diels-Alder reactions in natural product synthesis (e.g., vinigrol, basiliolides)[3].
Thermodynamic Enolate Formation: Dissolve the benzyl ketone derivative (1.0 equiv) in anhydrous DMSO. Add NaH (1.2 equiv) at 0 °C.
Causality Note: Using a strong base in a polar aprotic solvent (DMSO) ensures complete, irreversible deprotonation to the thermodynamic enolate, preventing reversible side-reactions[4].
1,4-Addition-Elimination: Add DMMM (1.1 equiv) and stir at room temperature for 1 hour.
Acid-Catalyzed Cyclization: Add glacial acetic acid (excess) directly to the reaction mixture and heat to 80 °C for 4 hours.
Self-Validation Checkpoint: The shift from a basic to an acidic environment triggers the lactonization. LC-MS analysis of an aliquot should show the exact mass of the target
α
-pyrone minus the loss of a methanol molecule[4].
Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over
MgSO4
, and purify via flash chromatography.
Quantitative Data & Reaction Scope Summary
The following table summarizes the performance of DMMM across various heterocyclic targets, demonstrating its versatility and the efficiency of optimized catalytic conditions.
Dimethyl 2-(methoxymethyl)malonate and its unsaturated counterpart DMMM are indispensable reagents for the rapid construction of diverse heterocyclic libraries. By moving away from brute-force thermal cyclizations and employing rationally selected reagents—such as Eaton's reagent for electrophilic aromatic substitution or thermodynamic enolate control in DMSO for pyrone synthesis—chemists can drastically improve yields, functional group tolerance, and protocol reproducibility.
References
LookChem: DIMETHYL METHOXYMETHYLENEMALONATE - Chemical Properties and Uses. LookChem.[Link]
The Journal of Organic Chemistry: A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. ACS Publications.[Link]
Frontiers in Chemistry / PMC: Assessment on facile Diels–Alder approach of
α
-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds. NIH.[Link]
Application Note: A Guide to the Knoevenagel Condensation using Dimethyl 2-(methoxymethyl)malonate
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Dimethyl 2-(methoxymethyl)malonate in Knoevenagel condensation reactions....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Dimethyl 2-(methoxymethyl)malonate in Knoevenagel condensation reactions. We will explore the underlying reaction mechanism, provide a comprehensive, adaptable experimental protocol, and discuss critical parameters that influence reaction outcomes. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Knoevenagel Condensation and the Role of Substituted Malonates
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone.[1][2][3] These products are not merely chemical curiosities; they are pivotal intermediates in the synthesis of a vast array of fine chemicals, functional polymers, and pharmacologically active molecules, including potent anticancer agents.[1][4]
The reaction's success hinges on the "active methylene" component—a CH₂ group flanked by two electron-withdrawing groups (Z), which enhance the acidity of the α-protons.[2] Malonic esters, such as dimethyl malonate, are classic substrates for this transformation. This guide focuses on a specialized variant: Dimethyl 2-(methoxymethyl)malonate . The introduction of a methoxymethyl (MOM) ether group at the α-position offers unique steric and electronic properties compared to its unsubstituted parent. While this group may subtly influence the nucleophilicity of the resulting carbanion, its primary significance lies in the functionality it imparts to the final product, opening new avenues for subsequent synthetic modifications.
Physicochemical Properties and Safe Handling
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.
Table 1: Physicochemical Properties of Dimethyl 2-(methoxymethyl)malonate
Safety and Handling:
Dimethyl 2-(methoxymethyl)malonate is classified as a substance that causes skin and serious eye irritation.[5][6] Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[6]
Ventilation: Conduct all handling within a well-ventilated fume hood to prevent the generation of vapor or mist.[5]
Storage: Store in a cool, dark, and tightly closed container, away from oxidizing agents.[5]
Spill & Exposure: In case of skin contact, wash thoroughly with plenty of water.[6] If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if possible.[6] Seek medical attention if irritation persists.
Reaction Mechanism: A Step-by-Step Visualization
The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The choice of base is critical; it must be strong enough to deprotonate the malonate but mild enough to avoid promoting the self-condensation of the aldehyde substrate.[2] Weakly basic amines like piperidine or pyridine are classic choices.[1]
The mechanism unfolds in three primary stages:
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the dimethyl 2-(methoxymethyl)malonate, creating a resonance-stabilized enolate ion. This is the rate-determining step and the reason for the "active methylene" requirement.
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate.
Dehydration: The intermediate is protonated to form a β-hydroxy adduct (an aldol-type product), which then undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[2][7]
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols & Methodologies
The following is a generalized, self-validating protocol for the Knoevenagel condensation of an aromatic aldehyde with dimethyl 2-(methoxymethyl)malonate. This protocol should be adapted based on the specific reactivity of the chosen aldehyde.
Objective: To synthesize an α,β-unsaturated malonate derivative.
Materials & Reagents:
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)
Dimethyl 2-(methoxymethyl)malonate (1.1 eq)
Catalyst (e.g., Piperidine, 0.1 eq)
Solvent (e.g., Toluene or Ethanol, ~2-3 M concentration)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Deionized Water
Brine (saturated NaCl solution)
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
TLC plates (silica gel)
Equipment:
Round-bottom flask equipped with a magnetic stir bar
Reflux condenser
Heating mantle or oil bath with temperature control
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Step-by-Step Procedure:
Reaction Setup:
To a clean, dry round-bottom flask, add the aromatic aldehyde (1.0 eq), dimethyl 2-(methoxymethyl)malonate (1.1 eq), and the solvent (e.g., Toluene).
Causality: Using a slight excess of the malonate ensures the complete consumption of the more valuable aldehyde. Toluene is often chosen as it allows for azeotropic removal of the water byproduct using a Dean-Stark apparatus, driving the reaction equilibrium forward.
Catalyst Addition and Reaction:
Add the basic catalyst (e.g., piperidine, 0.1 eq) to the stirring solution.
Attach the reflux condenser and heat the mixture to reflux (for toluene, ~110°C).
Causality: The catalyst initiates the reaction by deprotonating the malonate. Heating provides the necessary activation energy for the condensation and dehydration steps.
Reaction Monitoring (Self-Validation):
Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30-60 minutes. Use a suitable eluent system (e.g., 8:2 Hexanes:Ethyl Acetate).
Visualize spots under UV light. The reaction is complete when the aldehyde spot has been completely consumed.
Trustworthiness: TLC provides a direct visual confirmation of the conversion of starting material to the product, preventing premature or unnecessarily long reaction times. A new, less polar spot corresponding to the product should appear and intensify over time.
Work-up and Extraction:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (to neutralize the basic catalyst), deionized water, and finally with brine.
Causality: The acid wash removes the catalyst, preventing it from complicating purification. The water and brine washes remove any water-soluble impurities.
Drying and Concentration:
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification and Characterization (Self-Validation):
Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
Characterize the final product using:
¹H and ¹³C NMR: To confirm the structure, looking for the disappearance of the aldehyde proton and the appearance of a new vinylic proton signal.
FT-IR: To identify key functional groups, such as the C=C bond of the alkene and the C=O of the ester groups.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Trustworthiness: Full characterization provides unequivocal proof of the product's identity and purity, validating the success of the protocol.
Key Parameters and Optimization
The efficiency and outcome of the Knoevenagel condensation are highly dependent on several factors. Understanding these allows for rational optimization.
Weak bases are preferred to prevent aldehyde self-condensation. Amino acids like L-Proline can act as bifunctional catalysts. Ionic liquids offer green chemistry advantages like recyclability.[1][9] The choice depends on the substrate's sensitivity and desired reaction rate.
Solvent
Toluene, Ethanol, DMSO, Water, Solvent-free
Aprotic solvents like toluene facilitate water removal. Protic solvents like ethanol can solvate ions well but may slow dehydration. Water is a green option, sometimes promoting the reaction through hydrophobic effects.[10] Solvent-free conditions are often efficient and environmentally benign.[9]
Temperature
Room Temperature to Reflux
Higher temperatures increase reaction rates but can lead to side reactions or decomposition. Reactions with highly activated substrates may proceed efficiently at room temperature.
| Aldehyde Substrate | Aromatic, Heterocyclic, Aliphatic | Aromatic aldehydes with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) react faster than those with electron-donating groups (e.g., 4-methoxybenzaldehyde) due to the increased electrophilicity of the carbonyl carbon. |
General Experimental Workflow
The entire process, from planning to final product, follows a logical sequence.
Caption: A typical workflow for synthesis and validation.
Conclusion
Dimethyl 2-(methoxymethyl)malonate is a valuable substrate for the Knoevenagel condensation, yielding functionalized α,β-unsaturated products that serve as versatile building blocks in synthetic chemistry. By understanding the core mechanism and the influence of key parameters such as catalyst, solvent, and temperature, researchers can confidently design and execute robust synthetic protocols. The methodologies outlined in this guide provide a solid, trustworthy foundation for exploring the applications of this reagent in academic research and the development of novel therapeutics.
Karagiorgis, S., Teci, M., & I. I. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available from: [Link]
Khare, R., Pandey, J., Smriti, & Rupanwar, R. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). OJCHEG, 35(1), 423-429. Available from: [Link]
(n.d.). Dimethyl 2-methylenemalonate process. Google Patents.
Badiger, K. B., & Kantharaju, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Organic Communications, 14(1), 81-91. Available from: [Link]
Kumar, A., Sharma, G., & Singh, P. (2022). Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. Chemistry & Biodiversity, 19(3), e202100853. Available from: [Link]
de Freitas, J. C. R., da Silva, M. A., de Oliveira, E. C., & de Oliveira, C. A. (2025). Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Crystal Growth & Design. Available from: [Link]
Feely, W., & Boekelheide, V. (n.d.). Diethyl methylenemalonate. Organic Syntheses Procedure. Available from: [Link]
(n.d.). Knoevenagel condensation. Wikipedia. Retrieved April 3, 2026, from [Link]
(n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate. Retrieved April 3, 2026, from [Link]
Borba, A., Gomez-Zavaglia, A., & Fausto, R. (2005). Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Physical Chemistry Chemical Physics, 7(12), 2521-2530. Available from: [Link]
(n.d.). Synthetic method of 2,2-dimethyl dimethylmalonate. Google Patents.
Divakar, S., & Narayan, M. S. (2022). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. International Journal of Chemical Studies, 10(2), 1-5. Available from: [Link]
(n.d.). Safety Data Sheet: Dimethyl malonate. Carl ROTH. Retrieved April 3, 2026, from [Link]
Awulu, T. G., Bugarin, A., & Conn, C. (2015). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molbank, 2015(2), M855. Available from: [Link]
G, S. B., & G, S. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry Proceedings, 14(1), 108. Available from: [Link]
Zhang, X., Li, X., Wang, Y., Zhang, S., & Zhang, Z. (2024). Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-10. Available from: [Link]
Singh, A., & Singh, J. (2018). recent developments in knoevenagel condensation reaction: a review. International Journal of Creative Research Thoughts, 6(2). Available from: [Link]
Michael addition reactions with Dimethyl 2-(methoxymethyl)malonate
Application Note: Michael Addition Reactions Utilizing Dimethyl 2-(methoxymethyl)malonate as an In Situ Methylenemalonate Precursor Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals C...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Michael Addition Reactions Utilizing Dimethyl 2-(methoxymethyl)malonate as an In Situ Methylenemalonate Precursor
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
In advanced organic synthesis and drug development, functionalized glutarates and highly substituted malonic acid derivatives are critical building blocks. Dimethyl methylenemalonate is a hyper-electrophilic Michael acceptor capable of rapidly capturing a wide variety of nucleophiles. However, its extreme reactivity is a double-edged sword: isolated methylenemalonates are notoriously unstable and prone to spontaneous, rapid homopolymerization under ambient conditions.
To circumvent this limitation, Dimethyl 2-(methoxymethyl)malonate is employed as a bench-stable, highly reliable precursor. Under appropriately optimized basic conditions, the methoxymethyl group undergoes an E1cB-like elimination of methanol to generate the active dimethyl methylenemalonate in situ[1]. When this elimination is performed in the presence of a competent Michael donor (such as an active methylene compound, enolate, or amine), the transient methylenemalonate is immediately trapped, forming the desired Michael adduct without the opportunity to polymerize[2].
Alternatively, under Lewis or Brønsted acidic conditions, dimethyl 2-(methoxymethyl)malonate can act as an electrophile to alkylate electron-rich arenes (such as pyrroles) via a pathway that closely mimics a Michael addition to the methylenemalonate intermediate[3].
Mechanistic Pathway
The causality of this reaction relies on a delicate kinetic balance: the rate of in situ elimination must not exceed the rate of nucleophilic trapping.
Figure 1: E1cB-like mechanistic pathway for the in situ generation and trapping of dimethyl methylenemalonate.
Reaction Optimization & Experimental Design
As a self-validating system, the choice of base and solvent is the most critical parameter for success. The base must be strong enough to deprotonate the alpha-proton of the methoxymethylmalonate (pKa ~ 13) but non-nucleophilic enough to avoid hydrolyzing the methyl esters or attacking the generated methylenemalonate.
Table 1: Optimization of Reaction Conditions for In Situ Michael Addition
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Causality & Observation
1
DBU (1.5)
THF
40
8
85
Optimal. Non-nucleophilic amidine base cleanly promotes E1cB elimination; THF stabilizes the donor enolate.
2
K₂CO₃ (2.0)
DMF
60
12
78
Good yield. Requires higher temperature due to heterogeneous basicity, but avoids ester hydrolysis.
3
NaH (1.2)
THF
25
24
45
Poor yield. Causes premature enolization of the precursor without efficient methanol elimination.
| 4 | Et₃N (2.0) | CH₂Cl₂ | 40 | 24 | <10 | Triethylamine is insufficiently basic to drive the initial deprotonation efficiently. |
Note: Data summarized from standard optimization workflows for active methylene donors (e.g., dibenzoylmethane)[2].
Step-by-Step Methodologies
Protocol A: Synthesis of Dimethyl 2-(methoxymethyl)malonate
This protocol ensures the generation of a high-purity precursor, free from unreacted chloromethyl methyl ether (MOM-Cl), which is critical for downstream Michael additions[4].
Reagents & Equipment:
Dimethyl malonate (1.0 equiv, 22.3 mmol)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv, 25 mmol)
Preparation of Base: Suspend NaH (981 mg, 25 mmol) in a dry Schlenk flask. Wash with anhydrous hexanes (2 × 10 mL) under argon to remove the mineral oil, then resuspend the purified NaH in 30 mL of anhydrous THF[4].
Enolization: Cool the suspension to 0 °C. Add dimethyl malonate (2.95 g, 22.3 mmol) dropwise via a pressure-equalizing dropping funnel over 10 minutes. Stir for an additional 15 minutes until hydrogen gas evolution ceases and the solution becomes nearly clear, indicating complete enolate formation[4].
Alkylation: Add MOM-Cl (2.03 mL, 26.7 mmol) dropwise to the enolate solution. The mixture will become heterogeneous (white precipitate of NaCl forms).
Reaction & Quench: Stir the reaction at room temperature for 1 hour. Quench by carefully partitioning the mixture between diethyl ether (50 mL) and distilled water (50 mL)[4].
Isolation: Extract the aqueous layer with ether (2 × 30 mL). Dry the combined organic fractions over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (hexanes/ethyl acetate 20:1 to 9:1) to afford Dimethyl 2-(methoxymethyl)malonate as a clear oil[4].
Protocol B: In Situ Michael Addition Workflow
This protocol utilizes the precursor synthesized in Protocol A. The dropwise addition of the precursor is a self-validating control mechanism: it maintains a low steady-state concentration of the methylenemalonate, eliminating homopolymerization side-reactions[1].
Procedure:
Donor Activation: In a flame-dried round-bottom flask under argon, dissolve the Michael donor (e.g., dibenzoylmethane, 1.0 equiv) in anhydrous THF (0.2 M concentration). Add DBU (1.5 equiv) and stir at room temperature for 15 minutes to generate the donor enolate/anion.
Precursor Addition: Heat the reaction mixture to 40 °C. Using a syringe pump, add Dimethyl 2-(methoxymethyl)malonate (1.2 equiv) dropwise over 2 hours.
In Situ Trapping: Maintain the reaction at 40 °C for an additional 6 hours. Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The precursor (Rf ~ 0.45) should steadily disappear, replaced by the highly polar Michael adduct.
Quench: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (equal volume to THF) to neutralize the DBU and protonate the final adduct.
Extraction & Purification: Extract with ethyl acetate (3 × 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Isolate the functionalized glutarate via silica gel chromatography.
Figure 2: Step-by-step experimental workflow for the in situ Michael addition protocol.
Conclusion
The strategic use of Dimethyl 2-(methoxymethyl)malonate transforms a historically difficult transformation—the Michael addition to highly unstable methylenemalonates—into a robust, scalable, and bench-stable protocol. By controlling the kinetics of E1cB elimination versus nucleophilic trapping, synthesis scientists can reliably access complex poly-functionalized architectures critical for modern drug discovery.
References
Title: Synthesis of trialkyl 2-halogeno-1,1,1-ethanetricarboxylates
Source: Arkivoc
URL
Title: Supporting Information for Angew. Chem. Int. Ed.
Title: Organic Reactions Vol Vii
Source: Internet Archive
URL
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Dimethyl 2-(methoxymethyl)malonate
For the attention of: Researchers, scientists, and drug development professionals. This document provides a detailed guide to the application of dimethyl 2-(methoxymethyl)malonate as a versatile nucleophile in palladium-...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed guide to the application of dimethyl 2-(methoxymethyl)malonate as a versatile nucleophile in palladium-catalyzed cross-coupling reactions. The focus is on providing both the theoretical framework and practical, step-by-step protocols for key transformations, enabling researchers to leverage this valuable building block in the synthesis of complex organic molecules.
Introduction: The Utility of Dimethyl 2-(methoxymethyl)malonate in Modern Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. Within this vast field, the choice of the nucleophilic partner is critical. Malonic esters, with their readily accessible acidic proton, are a class of "soft" nucleophiles widely employed in these transformations.
Dimethyl 2-(methoxymethyl)malonate offers several distinct advantages over its unsubstituted counterpart, dimethyl malonate. The methoxymethyl (MOM) ether group can introduce subtle but significant steric and electronic effects, potentially influencing the regioselectivity and stereoselectivity of a reaction. Furthermore, the MOM group can serve as a synthetic handle for further transformations or be cleaved under specific conditions if required.
This guide will focus on two of the most powerful and well-established palladium-catalyzed reactions where dimethyl 2-(methoxymethyl)malonate can be effectively utilized: the Tsuji-Trost Allylic Alkylation and the Mizoroki-Heck-type α-Arylation . For each reaction, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss key parameters for successful execution and optimization.
PART 1: Synthesis of Dimethyl 2-(methoxymethyl)malonate
Prior to its application in palladium-catalyzed reactions, a reliable synthesis of the starting material is paramount. The following protocol outlines a common method for the preparation of dimethyl 2-(methoxymethyl)malonate from dimethyl malonate.
Protocol 1: Synthesis of Dimethyl 2-(methoxymethyl)malonate
This procedure involves the deprotonation of dimethyl malonate followed by alkylation with methoxymethyl chloride (MOM-Cl).
Materials:
Dimethyl malonate
Sodium hydride (NaH), 60% dispersion in mineral oil
To a dry, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) and anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of dimethyl malonate (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
Cool the resulting enolate solution back to 0 °C.
Slowly add methoxymethyl chloride (1.1 equivalents) to the reaction mixture.
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford pure dimethyl 2-(methoxymethyl)malonate.
PART 2: The Tsuji-Trost Allylic Alkylation
The Tsuji-Trost reaction is a powerful method for the formation of a C-C bond between a nucleophile and an allylic electrophile, catalyzed by a palladium(0) complex.[1] When dimethyl 2-(methoxymethyl)malonate is used as the nucleophile, this reaction provides an efficient route to molecules containing a new stereocenter adjacent to a double bond.
Mechanistic Insights
The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of the palladium(0) catalyst to the double bond of the allylic substrate.[2] This is followed by oxidative addition, where the leaving group is expelled, forming a π-allylpalladium(II) intermediate. The nucleophile, in this case, the enolate of dimethyl 2-(methoxymethyl)malonate, then attacks the π-allyl complex. For "soft" nucleophiles like malonates (pKa < 25), this attack typically occurs directly on the allyl moiety in an "outer-sphere" fashion.[2] This results in the formation of the allylated product and regeneration of the palladium(0) catalyst.
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Protocol 2: Palladium-Catalyzed Allylic Alkylation of Dimethyl 2-(methoxymethyl)malonate
This protocol provides a general procedure for the reaction of dimethyl 2-(methoxymethyl)malonate with a generic allylic acetate.
Materials:
Dimethyl 2-(methoxymethyl)malonate
Allyl acetate (or other suitable allylic electrophile)
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] or [Pd₂(dba)₃] with a phosphine ligand
Sodium hydride (NaH), 60% dispersion in mineral oil
In a dried, two-necked round-bottom flask under an inert atmosphere, prepare the sodium enolate of dimethyl 2-(methoxymethyl)malonate as described in Protocol 1, steps 1-4.
To the resulting enolate solution, add the palladium catalyst (e.g., 2-5 mol% of Pd(PPh₃)₄).
Add the allylic acetate (1.0-1.2 equivalents) dropwise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (40-50 °C) may be required for less reactive substrates.
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Recommendation
Justification
Palladium Precatalyst
Pd(PPh₃)₄, Pd₂(dba)₃
Pd(0) sources are required to initiate the catalytic cycle. Pd(II) precursors can be used but require in situ reduction.
Ligand
PPh₃, dppe, (R,R)-Trost ligand
The choice of ligand influences reactivity and, in the case of chiral ligands, enantioselectivity.[1]
Base
NaH, LiHMDS, Cs₂CO₃
A base is required to deprotonate the malonate and form the active nucleophile.
Solvent
THF, Dichloromethane, Toluene
Anhydrous, aprotic solvents are generally preferred to avoid quenching the enolate.
Temperature
Room Temperature to 50 °C
The reaction is often efficient at room temperature, but gentle heating can increase the rate.
Asymmetric Tsuji-Trost Allylic Alkylation
A significant advancement in the Tsuji-Trost reaction is the development of asymmetric variants, which allow for the enantioselective synthesis of chiral molecules.[3] This is achieved by employing chiral phosphine ligands that create a chiral environment around the palladium center, thereby directing the nucleophilic attack to one face of the π-allyl complex.
For the asymmetric allylic alkylation of dimethyl 2-(methoxymethyl)malonate, ligands such as the Trost ligand or chiral phosphinooxazoline (PHOX) ligands can be employed. The general protocol is similar to that described above, with the key difference being the use of a chiral ligand in conjunction with a palladium precursor like [Pd(allyl)Cl]₂ or Pd₂(dba)₃.
PART 3: Palladium-Catalyzed α-Arylation
The palladium-catalyzed α-arylation of carbonyl compounds is a powerful method for the formation of a bond between an aromatic ring and the α-carbon of an enolate.[4] This reaction provides a direct route to α-aryl malonates, which are valuable intermediates in medicinal chemistry and materials science.
Mechanistic Considerations
The catalytic cycle for the α-arylation of malonates typically involves the oxidative addition of an aryl halide to a Pd(0) complex to form an arylpalladium(II) species. This is followed by coordination of the malonate enolate to the palladium center and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The success of this reaction often hinges on the use of bulky, electron-rich phosphine ligands, which promote the crucial reductive elimination step.[5]
Caption: Catalytic cycle for the α-arylation of malonates.
Protocol 3: α-Arylation of Dimethyl 2-(methoxymethyl)malonate
This protocol outlines a general procedure for the α-arylation of dimethyl 2-(methoxymethyl)malonate with an aryl bromide.
Materials:
Dimethyl 2-(methoxymethyl)malonate
Aryl bromide
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-3 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 2-6 mol%).
Add anhydrous toluene or dioxane to the tube.
In a separate flask, prepare the sodium enolate of dimethyl 2-(methoxymethyl)malonate as described in Protocol 1, steps 1-4, using anhydrous toluene or dioxane as the solvent.
Transfer the catalyst solution to the flask containing the enolate.
Add the aryl bromide (1.0 equivalent) to the reaction mixture.
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
Cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl malonate.
Parameter
Recommendation
Justification
Palladium Precatalyst
Pd(OAc)₂, Pd₂(dba)₃
Common and effective precatalysts for this transformation.
Ligand
P(t-Bu)₃, SPhos, XPhos
Bulky, electron-rich ligands are crucial for promoting the reductive elimination step.
Base
NaH, LiHMDS, K₃PO₄
Strong, non-nucleophilic bases are required to form the malonate enolate without competing side reactions.
Solvent
Toluene, Dioxane
High-boiling, aprotic solvents are typically used to allow for elevated reaction temperatures.
Temperature
80-110 °C
Higher temperatures are often necessary to drive the reaction to completion.
PART 4: Other Palladium-Catalyzed Reactions
While the Tsuji-Trost allylation and α-arylation are the most common applications for malonate nucleophiles in palladium catalysis, it is worth briefly mentioning other named reactions.
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene.[6] The malonate enolate is not a typical substrate in this reaction, as the mechanism involves migratory insertion of the alkene into a Pd-C bond.
Suzuki and Sonogashira Couplings: The Suzuki reaction couples an organoboron species with an organohalide, while the Sonogashira reaction couples a terminal alkyne with an organohalide.[7][8] Similar to the Heck reaction, the malonate enolate does not directly participate as the primary nucleophile in the key transmetalation step of these catalytic cycles.
Therefore, while a molecule containing a dimethyl 2-(methoxymethyl)malonate moiety could potentially undergo these reactions at another functional group, the malonate itself is not the reacting partner in the conventional sense of these named couplings.
Conclusion
Dimethyl 2-(methoxymethyl)malonate is a valuable and versatile building block for the synthesis of complex organic molecules via palladium-catalyzed cross-coupling reactions. The Tsuji-Trost allylic alkylation and the α-arylation represent two powerful and reliable methods for its application. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in the provided protocols, researchers can effectively utilize this reagent to achieve their synthetic goals. The presence of the methoxymethyl group offers unique opportunities for influencing selectivity and for further synthetic manipulations, making it a reagent of considerable interest to the pharmaceutical and fine chemical industries.
Application Note: Synthesis of 5-(Methoxymethyl)pyrimidines via Malonate Condensation
Introduction and Strategic Relevance The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including antimalarial agents, antifolate...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Relevance
The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including antimalarial agents, antifolates, and highly selective PI3K/mTOR inhibitors[1],[2]. The functionalization of the pyrimidine ring at the C5 position is often critical for modulating target binding affinity and pharmacokinetic properties.
Dimethyl 2-(methoxymethyl)malonate is a highly versatile C3 building block utilized extensively in organic synthesis to install the 5-methoxymethyl group onto pyrimidine and barbiturate cores[1]. The cyclocondensation of this dialkyl malonate with amidines, guanidines, or ureas represents a robust, scalable pathway for synthesizing 4,6-dihydroxypyrimidine derivatives[3]. This application note details a highly optimized, self-validating protocol for the synthesis of 2-amino-5-(methoxymethyl)pyrimidine-4,6-diol, providing mechanistic insights and causality-driven experimental design suitable for drug development professionals.
Mechanistic Rationale & Experimental Design
The synthesis of pyrimidines from malonates relies on a sequence of nucleophilic acyl substitutions (amidation) followed by intramolecular ring closure. To ensure a self-validating and high-yielding system, several critical chemical parameters must be controlled:
Choice of Base (Avoiding Saponification): Sodium methoxide (NaOMe) in methanol is strictly required. Using aqueous bases (e.g., NaOH) leads to the rapid saponification of the dimethyl malonate to its corresponding dicarboxylic acid, which is unreactive toward condensation. Furthermore, matching the alkoxide base (methoxide) to the ester leaving group (methoxy) prevents unwanted transesterification byproducts[4].
Stoichiometric Control: Guanidine is typically supplied as a stable hydrochloride salt. Therefore, 3.0 equivalents of NaOMe are utilized: 1.0 equivalent to liberate the free guanidine base in situ, and 2.0 equivalents to deprotonate the resulting pyrimidine-4,6-diol, driving the reaction forward via the formation of a highly insoluble disodium salt[5].
Thermodynamic Driving Force: The condensation reaction releases two equivalents of methanol, establishing an equilibrium. By equipping the reactor with a distillation apparatus and removing methanol during the final stages of the reaction, Le Chatelier's principle is leveraged to force the cyclization to completion[3],[4].
Visualizing the Synthetic Pathway
General synthetic platform for 5-(methoxymethyl)pyrimidines.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization parameters, demonstrating the causality behind the finalized protocol conditions.
Table 1: Optimization of Cyclocondensation Parameters
Dimethyl 2-(methoxymethyl)malonate: 19.02 g (100 mmol)
Guanidine hydrochloride: 10.51 g (110 mmol)
Sodium methoxide solution (30 wt% in Methanol): 57.6 g / ~60 mL (320 mmol)
Anhydrous Methanol: 100 mL
6M Hydrochloric Acid (HCl): As needed for quenching
Step 1: Free-Basing & Initiation
Charge a dry, 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with anhydrous methanol (100 mL) and guanidine hydrochloride (10.51 g)[5].
Cool the suspension to 0–5 °C using an ice-water bath.
Slowly add the 30% NaOMe solution (60 mL) via a dropping funnel over 15 minutes.
Stir the mixture for 30 minutes at room temperature. Note: Sodium chloride will precipitate as the free guanidine base is liberated.
Step 2: Cyclocondensation
Add Dimethyl 2-(methoxymethyl)malonate (19.02 g) dropwise to the reaction mixture over 10 minutes.
Heat the reaction mixture to a gentle reflux (internal temperature ~65 °C) and maintain for 6 hours. The elevated temperature is required to overcome the activation energy of the secondary amidation (ring closure)[3].
Step 3: Equilibrium Shift via Solvent Removal
After 6 hours of reflux, replace the reflux condenser with a short-path distillation head.
Gradually increase the oil bath temperature to 80 °C to distill off approximately 50–60% of the methanol volume.
Causality Check: As methanol is removed, the disodium salt of the pyrimidine product will heavily precipitate, shifting the reaction equilibrium to completion and preventing the reverse reaction[4].
Step 4: Quenching and Isolation
Cool the concentrated, thick slurry to 10 °C.
Add 100 mL of ice-cold deionized water to completely dissolve the pyrimidine sodium salts.
Transfer the solution to a beaker and slowly acidify using 6M HCl under vigorous stirring. Monitor the pH continuously.
Stop the addition when the pH reaches 5.0–5.5 . Causality Check: The target pyrimidine-4,6-diol is amphoteric. Adjusting the solution to its isoelectric point minimizes its aqueous solubility, maximizing the precipitation of the product[5].
Stir the resulting white suspension for 30 minutes at 0–5 °C to ensure complete crystallization.
Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 20 mL) followed by cold ethanol (10 mL) to remove residual salts and unreacted organics.
Dry the product under vacuum at 60 °C until a constant weight is achieved.
Adaptation Note: By substituting guanidine hydrochloride with formamidine acetate or urea, this exact protocol can be seamlessly adapted to synthesize 5-(methoxymethyl)pyrimidine-4,6-diol or 5-(methoxymethyl)pyrimidine-2,4,6-triol, respectively.
References
Buy Dimethyl 2-(Methoxymethyl)
BR112016029825B1 - compound - Google P
Application Notes: Industrial Scale Synthesis of Pyrimidine Intermedi
An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines
academia.edu
US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine
google.com
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: Dimethyl 2-(methoxymethyl)malonate (DMMM) | CAS: 61559-23-7 | Formula: C₇H₁₂O₅
Executive Summary & Chemical Topology
Dimethyl 2-(methoxymethyl)malonate (DMMM) is a highly versatile C3-building block in medicinal chemistry. Its unique structural topology—comprising a bifunctional malonate core and a methoxymethyl ether side chain—enables the rapid assembly of complex heterocyclic scaffolds. DMMM is prominently utilized in the synthesis of bicyclic pyridones, which act as oral selective CB2 agonists for anti-pruritic indications, and (phenoxyethoxy)quinolones, which are critical in antimalarial drug development[1].
This Application Note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing DMMM in active pharmaceutical ingredient (API) development.
Mechanistic Insights: Causality in Experimental Design
As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected during process development.
Why DMMM?
In API synthesis, controlling the lipophilicity and metabolic stability of side chains is paramount. The methoxymethyl (-CH₂OCH₃) moiety is frequently incorporated into drug candidates to improve blood-brain barrier (BBB) penetrance and oral bioavailability.
Ester Selection: The choice of dimethyl malonate over diethyl malonate derivatives stems from the higher electrophilicity of the methyl ester carbonyls. This accelerates subsequent intramolecular cyclization steps (e.g., lactamization to form pyridones) while minimizing steric hindrance during nucleophilic attack.
Ether Stability: The methoxymethyl ether is robust under standard basic alkylation conditions (e.g., NaH, K₂CO₃) but can be selectively cleaved or modified under strong Lewis acid conditions if required later in the synthetic sequence.
Upstream Synthesis Causality:
DMMM is typically synthesized via the catalytic hydrogenation of its unsaturated precursor, dimethyl methoxymethylenemalonate (MMMM, CAS: 22398-14-7)[1]. While Raney Nickel can be used, it often leads to over-reduction or side products like 2-methyl-1,3-propanediol. Therefore, Palladium on Carbon (Pd/C) is the catalyst of choice, yielding DMMM in high purity (~75-95%) without compromising the ether linkage[2].
Synthetic Workflows & Visualizations
The integration of DMMM into API scaffolds typically follows a three-stage workflow: Reduction, Alkylation, and Cyclization.
Caption: Synthetic workflow from MMMM to Target API via the DMMM intermediate.
Once DMMM is synthesized, its acidic alpha-proton allows for facile enolization. The resulting nucleophilic carbon readily undergoes condensation with amines or imines, followed by thermal cyclization to form rigid bicyclic structures.
Caption: Mechanistic pathway for the synthesis of bicyclic pyridones using DMMM.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to confirm reaction success before proceeding.
Protocol A: Catalytic Hydrogenation of MMMM to DMMM
Objective: Selectively reduce the conjugated double bond without cleaving the methoxy ether.
Preparation: Charge a high-pressure reactor with dimethyl methoxymethylenemalonate (MMMM) (1.0 eq) and dissolve in anhydrous Ethyl Acetate (0.2 M). Causality Note: Ethyl acetate is preferred over methanol to prevent transesterification side reactions during extended reaction times.
Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) under an inert argon atmosphere to prevent auto-ignition.
Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 30 psi and stir vigorously at 25 °C for 6 hours.
Self-Validation (IPC 1 - TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). Stain with KMnO₄.
Validation Check: MMMM is UV-active and stains strongly yellow/brown. The product (DMMM) is UV-inactive and resists immediate staining. Proceed when the UV-active spot is completely consumed.
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess EtOAc. Concentrate the filtrate under reduced pressure to yield DMMM as a clear oil.
Protocol B: Base-Mediated Alkylation of DMMM
Objective: Functionalize the alpha-carbon for downstream API scaffolding.
Deprotonation: Dissolve DMMM (1.0 eq) in anhydrous DMF (0.5 M) and cool to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.
Electrophile Addition: Dropwise add the desired alkyl halide (R-X, 1.05 eq). Warm the reaction to room temperature and stir for 4 hours.
Self-Validation (IPC 2 - LC-MS): Sample 10 µL of the reaction, quench in 1 mL MeCN/H₂O, and analyze via LC-MS.
Validation Check: Look for the disappearance of the DMMM mass peak[M+H]⁺ = 177.1 and the appearance of the target alkylated mass.
Workup: Quench with saturated aqueous NH₄Cl. Extract with MTBE (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Quantitative Data & Analytical Profiles
Data tracking is essential for scaling API precursors. The tables below summarize optimal conditions and analytical benchmarks for DMMM.
Table 1: Optimization of Catalytic Hydrogenation (MMMM to DMMM)
Catalyst
Solvent
Pressure (psi)
Time (h)
Conversion (%)
Isolated Yield (%)
5% Pd/C
Methanol
15
12
>99
88
10% Pd/C
Ethyl Acetate
30
6
>99
95
Raney Ni
Ethanol
50
24
85
78
Note: 10% Pd/C in EtOAc provides the highest yield and prevents solvent-induced transesterification[2].
Table 2: Analytical Characterization Profile of DMMM
Analytical Method
Key Signal / Observation
Structural Implication
¹H NMR (CDCl₃)
δ 3.65 (t, 1H), 3.75 (s, 6H)
Confirms the saturated malonate methine proton and intact methyl esters.
IR Spectroscopy
1735 cm⁻¹ (strong peak)
Confirms the presence of saturated ester carbonyls (shift from conjugated state).
TLC (3:1 Hex/EtOAc)
R_f = 0.45 (UV Inactive)
Confirms the absence of the conjugated vinylic double bond.
Application Notes and Protocols: The Strategic Use of Dimethyl 2-(methoxymethyl)malonate in the Synthesis of Quinolone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinolone scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, includ...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolone scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including a major class of broad-spectrum antibiotics.[1][2][3] The construction of this privileged heterocyclic system has been the subject of extensive research, with the Gould-Jacobs reaction emerging as a robust and versatile synthetic strategy.[4][5] This guide provides an in-depth exploration of the synthesis of quinolone derivatives, with a specific focus on the application of dimethyl 2-(methoxymethyl)malonate. We will dissect the mechanistic intricacies of the Gould-Jacobs reaction, present detailed experimental protocols, and discuss the rationale behind key procedural choices, offering field-proven insights for researchers aiming to leverage this powerful synthetic tool.
Introduction: The Quinolone Core and the Power of Malonate Chemistry
Heterocyclic compounds containing nitrogen are fundamental to drug discovery, with the quinolone ring system being a particularly prominent example.[6] First identified as a byproduct in the synthesis of chloroquine, the quinolone core has been elaborated into numerous drugs targeting a wide range of diseases, from bacterial infections to cancer.[1][3][7]
Several synthetic routes to the quinolin-4-one core have been developed, including the Conrad-Limpach and Dieckmann condensation methods.[6] However, the Gould-Jacobs reaction remains a paramount approach for its reliability and adaptability, especially for generating 4-hydroxyquinoline derivatives.[4][6] This reaction classically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[5] While diethyl ethoxymethylenemalonate (DEEM) is the most commonly cited reagent for this purpose, its analogue, dimethyl 2-(methoxymethyl)malonate, presents a valuable alternative with distinct characteristics. This document will serve as a comprehensive guide to its use.
The Gould-Jacobs Reaction: A Mechanistic Deep Dive
The Gould-Jacobs reaction provides an elegant pathway to the 4-hydroxy-3-carboalkoxyquinoline structure, which is the immediate precursor to the final 4-quinolone core. The overall transformation is a two-stage process.
Stage 1: Formation of the Anilinomethylenemalonate Intermediate
The synthesis begins with the reaction between a substituted aniline and a malonate derivative. The nature of this first step is critically dependent on the specific malonate reagent used.
Classical Reagent: Diethyl Ethoxymethylenemalonate (DEEM): DEEM is an electron-deficient alkene. The reaction proceeds via a nucleophilic attack (Michael addition) of the aniline's amino group onto the double bond of DEEM. This is followed by the elimination of an ethanol molecule to form the stable diethyl anilinomethylenemalonate intermediate.[4][5]
Topic Reagent: Dimethyl 2-(methoxymethyl)malonate: This reagent lacks the C=C double bond found in DEEM. Here, the methoxymethyl group (-CH₂OCH₃) acts as a masked electrophilic center. The reaction with aniline proceeds via a nucleophilic substitution mechanism, where the aniline nitrogen displaces the methoxy group, eliminating methanol to form the corresponding dimethyl anilinomethylmalonate intermediate. This pathway offers an alternative entry to the same crucial intermediate scaffold.
Stage 2: Thermal Cyclization
This critical step is an intramolecular aromatic cyclization that forms the quinoline ring system. It requires significant thermal energy (typically >250 °C) to overcome the activation barrier for this 6-electron electrocyclization.[5] The reaction is usually performed in a high-boiling, inert solvent like diphenyl ether or Dowtherm to achieve the necessary temperatures.[1][8][9] The cyclization results in the formation of a 4-hydroxy-3-carboalkoxyquinoline, which exists in tautomeric equilibrium with its 4-oxo form.[4]
Experimental Protocols & Methodologies
The following protocols provide a comprehensive guide for the synthesis of a representative 4-hydroxyquinoline derivative.
Protocol 1: Synthesis of Dimethyl 2-((phenylamino)methyl)malonate (Intermediate)
This protocol details the initial condensation step using dimethyl 2-(methoxymethyl)malonate.
Materials:
Aniline (1.0 eq)
Dimethyl 2-(methoxymethyl)malonate (1.2 eq)
Toluene (or other suitable solvent)
Round-bottom flask with reflux condenser and magnetic stirrer
Heating mantle
Procedure:
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in toluene. Add dimethyl 2-(methoxymethyl)malonate (1.2 eq) to the solution.
Condensation: Heat the reaction mixture to reflux (approx. 110-120 °C) with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aniline starting material. This step typically takes 2-4 hours.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude intermediate is often a viscous oil or solid.
Purification (Optional): The crude intermediate is often of sufficient purity to be carried forward to the next step. If necessary, it can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Causality Note: A slight excess of the malonate derivative is used to ensure complete consumption of the aniline. Toluene is a suitable solvent that allows for the required reaction temperature and azeotropic removal of the methanol byproduct, which can help drive the reaction to completion.
Protocol 2: Thermal Cyclization to Methyl 4-hydroxyquinoline-3-carboxylate
This protocol describes the high-temperature ring-closing reaction.
Materials:
Dimethyl 2-((phenylamino)methyl)malonate (Intermediate from Protocol 1)
Diphenyl ether (high-boiling solvent)
Three-necked flask with mechanical stirrer, thermometer, and distillation head
Heating mantle
n-Hexane
Procedure:
Reaction Setup: Place the crude intermediate into a three-necked flask containing diphenyl ether (approx. 10 mL per gram of intermediate).[1]
Cyclization: Heat the mixture with vigorous stirring to 250 °C.[1] Maintain this temperature for 30-60 minutes. Methanol will distill from the reaction mixture, which can be collected.
Isolation: Allow the reaction mixture to cool to room temperature. As it cools, the product should precipitate as a solid.
Purification: Add n-hexane to the cooled mixture to further facilitate precipitation and to help slurry the solid.[1] Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with n-hexane to remove the residual diphenyl ether. The product can be further purified by recrystallization from ethanol or acetic acid.
Causality Note: Diphenyl ether is used due to its high boiling point (259 °C) and chemical inertness, which are essential for achieving the high activation energy required for the electrocyclization.[9] Washing with hexane is critical as it is a good solvent for diphenyl ether but a poor solvent for the polar quinolone product, ensuring effective purification.
Protocol 3: Saponification and Decarboxylation
This protocol details the final steps to obtain the core 4-hydroxyquinoline.
Saponification: Suspend the quinoline ester in a 10% NaOH solution and heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[5]
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is acidic. The 4-hydroxyquinoline-3-carboxylic acid will precipitate as a solid.
Isolation: Collect the solid by filtration, wash with cold water, and dry thoroughly.
Decarboxylation: Place the dried carboxylic acid in a suitable flask. Heat the solid carefully above its melting point (typically 200-250 °C) until the evolution of CO₂ gas ceases.[5]
Final Purification: The resulting crude 4-hydroxyquinoline can be purified by recrystallization from ethanol or water to yield the final product.
Causality Note: Saponification under basic conditions hydrolyzes the methyl ester to a carboxylate salt. Subsequent acidification protonates the carboxylate, causing the less soluble carboxylic acid to precipitate. Thermal decarboxylation is an efficient method for removing the C-3 carboxyl group to yield the final parent quinolone.
Modern Advancements: Microwave-Assisted Synthesis
The high temperatures and long reaction times of the classical Gould-Jacobs reaction can be a significant drawback. Microwave-assisted organic synthesis offers a powerful alternative, dramatically reducing reaction times and often improving yields.[8][10]
Protocol 4: Microwave-Assisted Cyclization
Materials:
Aniline (1.0 eq)
Dimethyl 2-(methoxymethyl)malonate (3.0 eq)
Microwave reactor vial (e.g., 2-5 mL) with magnetic stir bar
Procedure:
Reaction Setup: In a microwave vial, combine the aniline and an excess of dimethyl 2-(methoxymethyl)malonate (which acts as both reagent and solvent).[5]
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture rapidly to a high temperature (e.g., 250-300 °C) and hold for a short period (e.g., 5-15 minutes).[10] The optimal time and temperature must be determined empirically for each substrate.
Isolation: After the reaction, cool the vial to room temperature. The product often precipitates directly from the reaction mixture.
Purification: Filter the solid product and wash with a small amount of cold acetonitrile or ethanol. Dry the resulting solid under vacuum.
Causality Note: Microwave irradiation provides rapid, uniform heating that can access the high temperatures needed for cyclization in a fraction of the time required for conventional heating. This minimizes the potential for side reactions and degradation that can occur with prolonged heating.[10]
Data Summary and Characterization
The successful synthesis of quinolone derivatives requires careful monitoring and characterization. Below is a table summarizing expected outcomes and key analytical data.
Note: NMR chemical shifts are approximate and can vary based on solvent and substitution patterns.
Self-Validating Protocols: Each protocol should incorporate in-process checks. TLC is invaluable for monitoring the consumption of starting materials and the appearance of products. Final products must be characterized by standard analytical techniques such as Melting Point, NMR Spectroscopy (¹H and ¹³C), and Mass Spectrometry to confirm their identity and purity.[11][12]
Conclusion
The Gould-Jacobs reaction is a powerful and enduring method for the synthesis of the medicinally vital quinolone core. While traditionally employing reagents like DEEM, this guide demonstrates that dimethyl 2-(methoxymethyl)malonate is a highly effective substrate for accessing the key anilinomethylmalonate intermediate required for the subsequent thermal cyclization. By understanding the underlying mechanisms and leveraging both classical and modern synthetic techniques like microwave irradiation, researchers can efficiently construct a diverse library of quinolone derivatives. The detailed protocols and expert insights provided herein offer a solid foundation for drug development professionals and synthetic chemists to successfully apply this chemistry in their research endeavors.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
Wozniak, K., & Stawinski, J. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]
Cabrera, A., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 5678. [Link]
Sharma, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(12), 8045-8069. [Link]
Cristiano, M. L. S. (2019). Quinolones for Applications in Medicinal Chemistry: Synthesis and Structure. Medicinal Chemistry, 15(3), 261-297. [Link]
MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 6(1), 16. [Link]
Asif, M. (2014). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Current Medicinal Chemistry, 21(38), 4339-4363. [Link]
Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77. [Link]
Price, C. C., & Roberts, R. M. (1946). The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]
ResearchGate. (2020). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. [Link]
Jones, G. (Ed.). (1977). Quinolines, Part 1. John Wiley & Sons.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
Improving the yield of Dimethyl 2-(methoxymethyl)malonate synthesis
Welcome to the Technical Support Center for the synthesis of Dimethyl 2-(methoxymethyl)malonate. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of Dimethyl 2-(methoxymethyl)malonate. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Synthesizing this compound via the methoxymethylation of dimethyl malonate[1] is conceptually straightforward but practically challenging due to competing side reactions such as dialkylation and ester hydrolysis.
This guide provides field-proven methodologies, troubleshooting Q&As, and causal explanations to ensure a high-yielding, self-validating experimental setup.
Process Overview & Logical Workflow
The transformation of dimethyl malonate via deprotonation and subsequent nucleophilic substitution is a standard procedure in malonic ester synthesis[2]. However, the reaction of dialkyl malonates with highly reactive halomethanes often faces challenges like dialkylation or elimination under basic conditions[3]. The workflow below outlines the optimized path to isolate the mono-alkylated target.
Workflow for the high-yield synthesis of Dimethyl 2-(methoxymethyl)malonate.
To maximize mono-alkylation while suppressing dialkylation and hydrolysis, we utilize a sodium enolate intermediate[4].
Reagents:
Dimethyl malonate (1.2 eq)
Methoxymethyl chloride (MOM-Cl, 1.0 eq)
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
Anhydrous Tetrahydrofuran (THF)
Protocol:
System Preparation: Flame-dry a 3-neck round-bottom flask under a continuous inert gas flow (Argon or N₂).
Causality: MOM-Cl is highly sensitive to moisture. Even trace amounts of water will hydrolyze the reagent into formaldehyde and HCl, destroying the stoichiometry and acidifying the reaction.
Enolate Generation: Suspend NaH in anhydrous THF and cool to 0 °C. Add dimethyl malonate dropwise over 30 minutes.
Self-Validating Step: The addition must produce visible H₂ gas bubbling. The cessation of bubbling serves as an internal, visual indicator that enolate formation is complete.
Alkylation: Add MOM-Cl dropwise to the enolate solution at 0 °C.
Causality: MOM-Cl is an excellent electrophile. Maintaining 0 °C suppresses the activation energy required for the second alkylation (dialkylation), ensuring the reaction remains under kinetic control to favor the mono-alkylated product.
Maturation: Remove the ice bath and let the reaction warm to room temperature, stirring for 2-4 hours.
Causality: Allows the kinetically controlled reaction to reach thermodynamic completion.
Quenching: Quench carefully with saturated aqueous NH₄Cl.
Causality: A mildly acidic quench neutralizes any unreacted base without causing acid-catalyzed hydrolysis of the malonate ester groups.
Extraction & Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, concentrate, and purify via vacuum distillation.
Quantitative Data: Optimization Parameters
The choice of base and solvent dictates the ratio of the desired product to the dialkylated byproduct. Below is a summary of field-tested conditions:
Base
Solvent
Temperature Profile
Mono-alkylation Yield (%)
Dialkylation (%)
NaOMe
MeOH
Reflux
65
15
K₂CO₃
DMF
Room Temp
72
10
NaH
THF
0 °C to RT
88
<2
LiHMDS
THF
-78 °C to RT
91
<1
Troubleshooting Guide & FAQs
Root cause analysis and corrective actions for low yield in methoxymethylation.
Q1: Why am I seeing a high percentage of the dialkylated byproduct (Dimethyl 2,2-bis(methoxymethyl)malonate)?A1: Dialkylation occurs when the mono-alkylated product is deprotonated by unreacted base and reacts with a second equivalent of MOM-Cl. To suppress this, use a stoichiometric excess of dimethyl malonate (1.2 to 1.5 equivalents) relative to MOM-Cl. Because the starting malonate is less sterically hindered, it will outcompete the mono-alkylated product for the base. Alternatively, using a bulkier base like LiHMDS at lower temperatures (-78 °C) kinetically favors mono-alkylation[3].
Q2: My overall yield is low, and I detect a strong formaldehyde odor in the reaction mixture. What went wrong?A2: Methoxymethyl chloride (MOM-Cl) is highly sensitive to moisture and will rapidly hydrolyze to formaldehyde and HCl in the presence of water. Ensure that your solvents (THF/DMF) are strictly anhydrous (preferably from a solvent purification system) and that the reaction is conducted under a continuous inert atmosphere.
Q3: Can I use sodium methoxide (NaOMe) in methanol instead of NaH in THF?A3: While NaOMe/MeOH is a classical condition for malonic ester synthesis[2], it often leads to lower yields for methoxymethylation. Methanol can compete as a nucleophile with the enolate, reacting with MOM-Cl to form dimethoxymethane. Furthermore, if any water is present, the base will catalyze the hydrolysis of the malonate esters. NaH in an aprotic solvent (THF) provides a cleaner, self-validating system where H₂ gas evolution confirms enolate formation without generating nucleophilic byproducts.
References
Dimethyl malonate - Wikipedia
Source: Wikipedia
URL:[Link]
Total Synthesis of (±)-Momilactone A
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
What alkyl halides are needed to prepare the given carboxylic acid using the malonic ester synthesis?
Source: Study.com
URL:[Link]
Synthesis of trialkyl 2-halogeno-1,1,1-ethanetricarboxylates
Source: Arkivoc
URL:[Link]
Technical Support Center: Troubleshooting the Synthesis of Dimethyl 2-(methoxymethyl)malonate
Welcome to the Technical Support Center for the synthesis of Dimethyl 2-(methoxymethyl)malonate (CAS 22398-14-7). This compound is a critical synthetic intermediate used extensively in medicinal chemistry, particularly i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of Dimethyl 2-(methoxymethyl)malonate (CAS 22398-14-7). This compound is a critical synthetic intermediate used extensively in medicinal chemistry, particularly in the development of antimalarial compounds and bicyclic pyridones.
Because the methylene group of dimethyl malonate is highly acidic (pKa ~13)[1][2], its synthesis typically proceeds via enolate alkylation using chloromethyl methyl ether (MOM-Cl) or through the catalytic reduction of dimethyl methoxymethylenemalonate. However, these pathways are highly susceptible to thermodynamic and kinetic side reactions. This guide provides drug development professionals with mechanistic insights, self-validating protocols, and actionable solutions to common synthetic bottlenecks.
Part 1: Expert FAQs & Troubleshooting Guide
Issue 1: Dialkylation During MOM-Cl Addition
Q: My GC-MS analysis shows a significant +45 m/z peak relative to the target mass, and the 1H NMR lacks the characteristic α-proton signal. Why am I observing dialkylation?
A: You are observing the formation of dimethyl 2,2-bis(methoxymethyl)malonate. Dialkylation is the most common side product in malonic ester syntheses[3]. The causality lies in the acid-base equilibrium of the reaction mixture. Once the mono-alkylated product (Dimethyl 2-(methoxymethyl)malonate) forms, it still possesses an acidic α-proton. If unreacted base is present, it can deprotonate the mono-alkylated product to form a new enolate, which subsequently reacts with a second equivalent of MOM-Cl[3].
Mitigation: Strict 1:1 stoichiometry is non-negotiable. Furthermore, you must control the addition rate. Adding MOM-Cl dropwise to the pre-formed enolate at 0 °C ensures that the electrophile is consumed by the primary enolate before secondary deprotonation can occur[3].
Issue 2: Ester Hydrolysis and Decarboxylation
Q: I am recovering highly polar byproducts that TLC indicates are carboxylic acids, and I observed unexpected gas evolution during workup. What went wrong?
A: Your reaction suffered from base-catalyzed ester hydrolysis, leading to the formation of 2-(methoxymethyl)malonic acid[3]. Upon heating or acidification during workup, this dicarboxylic acid undergoes rapid decarboxylation (loss of CO₂) to yield a substituted monocarboxylic acid[1]. The root cause is the presence of trace water in your solvent or a hygroscopic base (e.g., wet K₂CO₃ or NaOH impurities in NaH).
Mitigation: Transition to strictly anhydrous conditions. If using a solid-liquid phase-transfer catalysis (PTC) system, ensure your K₂CO₃ is oven-dried, as it can act as both a base and a desiccant to absorb trace water[2].
Issue 3: Transesterification
Q: My NMR spectra show a complex mixture of methyl and ethyl ester signals (triplets/quartets). How did ethyl groups enter the molecule?
A: This is a classic case of transesterification caused by a mismatch between the alkoxide base and the ester's alcohol moiety[3]. If you used sodium ethoxide (NaOEt) in ethanol to deprotonate dimethyl malonate, the ethoxide acts as a nucleophile, attacking the carbonyl carbon and displacing methoxide.
Mitigation: Always match your base to your ester. For dimethyl malonate, use sodium methoxide (NaOMe) in methanol, or eliminate the nucleophilic base entirely by using sodium hydride (NaH) in anhydrous THF[3].
Issue 4: Over-Reduction (Hydrogenolysis)
Q: I am synthesizing the target via the catalytic reduction of dimethyl methoxymethylenemalonate using Pd/C. However, I am losing the methoxymethyl group entirely.
A: While catalytic reduction of dimethyl methoxymethylenemalonate over palladium on carbon (Pd/C) is a proven route—yielding the target in approximately 75% yield[4]—the allylic/vinylic C-O bond is highly susceptible to hydrogenolysis. Prolonged exposure to hydrogen gas or excessive pressure cleaves the ether linkage, resulting in dimethyl methylmalonate.
Mitigation: Strictly monitor hydrogen uptake using a gas buret. Terminate the reaction immediately once one molar equivalent of H₂ is consumed.
Part 2: Mechanistic Visualization
The following diagram maps the logical flow of the alkylation pathway and the divergence points where side reactions occur.
Reaction pathway and common side reactions in the synthesis of Dimethyl 2-(methoxymethyl)malonate.
Part 3: Quantitative Data & Diagnostics
The table below summarizes the quantitative diagnostic signatures of the primary side reactions to aid in rapid LC/GC-MS and NMR troubleshooting.
Side Reaction
Diagnostic Signature (GC-MS / ¹H NMR)
Primary Cause
Mitigation Strategy
Dialkylation
Higher MW peak (+45 m/z); Absence of α-proton (~3.5 ppm)
Optimized Alkylation of Dimethyl Malonate with MOM-Cl
This protocol utilizes NaH in THF to completely bypass transesterification risks while providing a visual validation mechanism for enolate formation.
Step 1: Enolate Formation (Self-Validating)
Suspend 1.05 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF under an inert argon atmosphere at 0 °C.
Add 1.0 equivalent of dimethyl malonate dropwise over 30 minutes.
Causality & Validation: The reaction between the acidic methylene protons and NaH generates hydrogen gas. Do not proceed until H₂ gas evolution completely ceases. The cessation of bubbling is your self-validating checkpoint that 100% of the starting material has been converted to the reactive enolate, preventing unreacted base from triggering downstream dialkylation.
Step 2: Electrophilic Addition
Maintain the reaction at 0 °C to suppress the kinetic energy required for dialkylation.
Add 1.0 equivalent of Chloromethyl methyl ether (MOM-Cl) dropwise via a syringe pump over 1 hour.
Validation: After 2 hours, pull a 0.1 mL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS. The complete disappearance of the dimethyl malonate peak confirms conversion.
Step 3: Buffered Quench
Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) at 0 °C.
Causality: Using a buffered quench (pH ~6) rather than water prevents the localized high-pH microenvironments that cause ester hydrolysis during the workup phase[1][3].
Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]
PTC C-Alkylation of Malonate - Phase Transfer Catalysis.[Link]
Technical Support Center: Optimization of Dimethyl 2-(methoxymethyl)malonate Condensations
Welcome to the Technical Support Center for advanced malonate condensations. Dimethyl 2-(methoxymethyl)malonate is a highly versatile, mono-substituted active methylene building block related to standard dimethyl malonat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced malonate condensations. Dimethyl 2-(methoxymethyl)malonate is a highly versatile, mono-substituted active methylene building block related to standard dimethyl malonate[1]. Unlike unsubstituted malonates[2], its reactions require precise optimization due to the steric bulk and electronic properties of the methoxymethyl ether group. This guide provides field-proven troubleshooting insights, mechanistic causality, and validated protocols to ensure high-fidelity carbon-carbon bond formation.
Mechanistic Workflow & Pathway Analysis
The presence of the methoxymethyl group fundamentally alters the electrophilic and nucleophilic trajectory of the malonate enolate. The diagram below illustrates the divergent pathways for Knoevenagel and Michael-type condensations.
Reaction pathways for Dimethyl 2-(methoxymethyl)malonate condensations.
Troubleshooting Guides & FAQs
Q1: Why is my Knoevenagel condensation yielding a
β
-hydroxy malonate instead of the expected alkene?Expertise & Causality: The standard Knoevenagel condensation of malonates with aldehydes relies on a dual-deprotonation pathway to eliminate water and form an
α,β
-unsaturated ester[2]. However, Dimethyl 2-(methoxymethyl)malonate possesses only one
α
-proton. After the initial nucleophilic attack on the aldehyde, the resulting
β
-hydroxy intermediate lacks the second
α
-proton necessary for a standard E1cB dehydration.
Solution: To drive the reaction to an alkene, you must either induce decarboxylation (e.g., via the Doebner modification using pyridine/piperidine at elevated temperatures) or trap the hydroxyl group via acetylation (using acetic anhydride), followed by a forced base-catalyzed elimination. Closely related unsaturated analogs, such as dimethyl methoxymethylenemalonate, are often synthesized via specialized orthoformate condensations to bypass this issue[3],.
Q2: How do I prevent the loss of the methoxymethyl group during base-catalyzed Michael additions?Expertise & Causality: Strong, hard bases like sodium methoxide (NaOMe) can trigger unwanted side reactions. The methoxymethyl ether is susceptible to elimination if the enolate acts as a leaving group, or the strong base can cause retro-aldol-type cleavage of the substrate.
Solution: Utilize milder, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or catalytic tetrabutylammonium fluoride (TBAF) in aprotic solvents (THF or toluene). This maintains a sufficient concentration of the enolate for the 1,4-conjugate addition without degrading the delicate ether linkage[2].
Q3: What causes transesterification during my condensation reactions, and how do I prevent it?Expertise & Causality: When using alcoholic solvents (like ethanol) in the presence of alkoxide bases, the dimethyl ester groups are highly susceptible to transesterification, leading to a complex, inseparable mixture of dimethyl, methyl-ethyl, and diethyl esters[1].
Solution: Strictly avoid non-matching alcohols. If a protic solvent is absolutely required, use only anhydrous methanol. For optimal results and highest purity, switch to an aprotic solvent system such as toluene or dichloromethane (DCM) paired with an organic base[2].
Quantitative Optimization Data
The following table summarizes the optimization parameters for the Michael addition of Dimethyl 2-(methoxymethyl)malonate to 2-cyclohexen-1-one, highlighting the causality between base selection and side-product formation.
Base (1.0 eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
Side-Product Profile
NaOMe
MeOH
65
12
45%
High (Ether Cleavage / Transesterification)
K₂CO₃
DMF
80
8
60%
Moderate (Decomposition)
DBU
THF
25
16
88%
Low
TBAF (cat)
Toluene
25
12
92%
None Detected
Validated Experimental Protocols
TBAF-Catalyzed Michael Addition of Dimethyl 2-(methoxymethyl)malonate
This self-validating protocol utilizes catalytic TBAF in an aprotic solvent to maximize the yield of the 1,5-dicarbonyl adduct while preserving the methoxymethyl group.
Step 1: Equipment Preparation. Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions.
Step 2: Reagent Charging. Dissolve Dimethyl 2-(methoxymethyl)malonate (1.0 eq, 10 mmol) and the Michael acceptor (e.g., 2-cyclohexen-1-one, 1.1 eq, 11 mmol) in 20 mL of anhydrous toluene.
Step 3: Catalyst Addition. Cool the reaction mixture to 0 °C using an ice bath. Add tetrabutylammonium fluoride (TBAF, 0.1 eq, 1.0 mmol, 1M solution in THF) dropwise via syringe.
Step 4: Reaction Execution. Remove the ice bath and allow the reaction to warm to 25 °C. Stir continuously and monitor the consumption of the malonate via TLC (Hexanes:EtOAc 3:1) for approximately 12 hours.
Step 5: Quenching & Workup. Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 6: Purification. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 25% EtOAc in Hexanes) to afford the pure 1,5-dicarbonyl adduct.
Technical Support Center: Troubleshooting the Polymerization of Dimethyl 2-(methoxymethyl)malonate Derivatives
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with highly reactive malonate derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with highly reactive malonate derivatives. Dimethyl 2-(methoxymethyl)malonate is a critical synthetic intermediate, but its inherent reactivity often leads to catastrophic polymerization during purification or storage. This guide provides the mechanistic causality, diagnostic troubleshooting, and self-validating protocols required to stabilize these compounds.
Mechanistic Causality: The "Why" Behind Polymerization
Dimethyl 2-(methoxymethyl)malonate is generally stable at room temperature. However, the methoxymethyl group (-CH₂OCH₃) acts as a masked methylene unit. Under thermal stress (e.g., distillation >60°C) or in the presence of acidic/basic catalysts, the molecule undergoes an elimination reaction, shedding methanol to form [1].
DMMM is an extremely reactive 1,1-disubstituted electron-deficient olefin. The dual ester groups strongly withdraw electron density, rendering the β-carbon exceptionally susceptible to nucleophilic attack. Consequently, even weak nucleophiles—such as ambient moisture, trace amines, or the basic silanolate sites on untreated laboratory glassware—can trigger rapid, exothermic[2]. Furthermore, the monomer is prone to when exposed to heat, UV light, or oxygen[3]. Preventing polymerization requires a dual-pronged approach: suppressing the elimination trigger and aggressively scavenging both radicals and nucleophiles.
Diagnostic FAQs
Q1: My sample turned into a solid white block or viscous gel during vacuum distillation. What happened?A: You experienced thermally-induced elimination followed by auto-polymerization. At elevated temperatures, dimethyl 2-(methoxymethyl)malonate eliminates methanol to form the highly reactive methylenemalonate monomer[1]. Without a stabilizer package in the receiving flask, the newly formed monomer immediately polymerized upon condensation.
Causality & Solution: Heat initiates homolytic cleavage (forming radicals), while trace impurities in the condenser initiate anionic chains. You must co-distill with a radical inhibitor and pre-charge the receiving flask with an anionic stabilizer[3].
Q2: I stored my purified compound in a standard glass vial, and it degraded into a polymer over a week. Why?A: Standard borosilicate glass possesses surface silanolate (-O⁻) groups. These microscopic alkaline sites act as direct nucleophilic initiators for the anionic polymerization of any trace methylenemalonate present in your sample[2].
Causality & Solution: The glass surface must be neutralized. Always passivate glassware with an to protonate these basic sites before storing malonate derivatives[4].
Q3: How do I remove the stabilizers before using the compound in a downstream synthesis?A: Stabilizers should only be removed immediately prior to the next synthetic step. Radical inhibitors (like MEHQ) can be removed by passing the neat liquid through a short plug of basic alumina. However, removing the acid stabilizer renders the compound extremely sensitive to moisture and base, meaning it must be used within minutes[3].
Experimental Protocols
Protocol A: Glassware Passivation for Monomer Storage
Causality: Untreated glass acts as an anionic initiator. Acid passivation replaces basic silanolate groups with neutral silanol groups, preventing surface-catalyzed polymerization.
Preparation: Submerge all glass components (flasks, condensers, storage vials) in a 5% (v/v) sulfuric acid bath for a minimum of 12 hours[4].
Rinsing: Remove glassware and rinse thoroughly with distilled water, followed by a final rinse with HPLC-grade acetone to facilitate drying.
Dehydration: Bake the glassware in an oven at 120°C for 4 hours to eliminate all ambient moisture.
Self-Validating Step: Before introducing your sample, rinse a representative flask with 1 mL of neutral distilled water. Test the pH of the wash water. It must read ≤ 7.0. If the pH is > 7.0, the alkaline sites are still active, and the acid wash must be repeated.
Protocol B: Dual-Stabilization and Fractional Distillation
Causality: Distillation applies thermal stress, generating radicals and triggering methanol elimination. A dual-stabilizer system is mandatory to protect both the pot and the distillate.
Radical Inhibition (Pot): Pre-charge the crude reaction mixture with 1000 ppm of 4-Methoxyphenol (MEHQ) or Hydroquinone (HQ)[1]. Why? These phenolic compounds intercept and quench carbon-centered radicals generated by thermal stress during heating.
Anionic Stabilization (Receiving Flask): Pre-charge the passivated receiving flask with 10–50 ppm of Methanesulfonic Acid (MSA) or Trifluoroacetic Acid (TFA)[3]. Why? MSA is specifically chosen over volatile acids (like HCl) because its low vapor pressure ensures it remains in the liquid phase, continuously scavenging basic nucleophiles without outgassing over time.
Distillation: Perform fractional distillation under high vacuum (< 2 mmHg). Maintain the pot temperature strictly below 60°C to minimize the thermal elimination of methanol[1].
Self-Validating Step: Monitor the viscosity of the distillate in real-time. If the liquid begins to thicken or coat the walls of the receiving flask unevenly, polymerization has initiated. Immediately halt the distillation and increase the MSA concentration in a fresh receiving flask.
Quantitative Data: Stabilizer Selection
Table 1: Recommended Stabilizer Packages for Methylenemalonate Derivatives
Stabilizer Type
Chemical Agent
Mechanism of Action
Recommended Concentration
Anionic
Methanesulfonic Acid (MSA)
Scavenges basic initiators; non-volatile
10 - 50 ppm
Anionic
Trifluoroacetic Acid (TFA)
Scavenges basic initiators; moderately volatile
50 - 100 ppm
Anionic
Sulfuric Acid (H₂SO₄)
Strong proton donor; passivates surfaces
10 - 50 ppm
Radical
Hydroquinone (HQ)
Quenches carbon-centered radicals
500 - 1000 ppm
Radical
4-Methoxyphenol (MEHQ)
Quenches carbon-centered radicals
500 - 1000 ppm
Mechanistic Visualization
Mechanistic pathway of methylenemalonate polymerization and targeted stabilizer interventions.
References
Source: Google Patents (US20130197264A1)
Source: Google Patents (US20130281580A1)
Title: Anionic Polymerization and Transport of Diethyl Methylidene Malonate on Polyolefin Copolymer Surfaces
Source: ResearchGate / Polymer
URL: [Link]
Title: Polymethylferrocene-Induced Photopolymerization of Cyanoacrylates Using Visible and Near-Infrared Light
Source: Macromolecules (ACS Publications)
URL: [Link]
Technical Support Center: Troubleshooting Low Conversion Rates in Dimethyl 2-(methoxymethyl)malonate Reactions
Welcome to the technical support center for Dimethyl 2-(methoxymethyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Dimethyl 2-(methoxymethyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile reagent. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve higher yields.
Troubleshooting Guide: Diagnosing and Solving Low Conversion
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction is sluggish or has stalled completely. TLC analysis shows a significant amount of unreacted Dimethyl 2-(methoxymethyl)malonate. What is the primary cause?
A1: Incomplete Enolate Formation. The most common reason for a stalled reaction is insufficient deprotonation of the α-carbon on the malonate. The acidity of this proton (pKa ≈ 13 in DMSO) requires a sufficiently strong base for complete conversion to the nucleophilic enolate.[1][2]
Core Issues & Solutions:
Inappropriate Base Selection: The base you are using may not be strong enough to fully deprotonate the malonate. While the methoxymethyl group is slightly electron-withdrawing, the acidity is comparable to other malonic esters.
Solution: Use a base with a conjugate acid pKa significantly higher than that of the malonate. Sodium methoxide (NaOCH₃) in methanol or tetrahydrofuran (THF) is a common and effective choice.[1] Using sodium ethoxide or other alkoxides can lead to transesterification, a side reaction that consumes your starting material and complicates purification.[1][3] For more robust deprotonation, consider stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF.
Base Degradation: Alkoxide and hydride bases are sensitive to moisture and air. Improper storage or handling can lead to degradation and reduced activity.
Solution: Use freshly opened or properly stored bases. Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents to prevent quenching of the base.[3]
Insufficient Equivalents of Base: To drive the equilibrium towards the enolate, at least one full equivalent of base is required.[2]
Solution: Ensure you are using 1.0 to 1.1 equivalents of an appropriate base. For dialkylation reactions, two full equivalents of base will be necessary.[2]
Q2: The conversion of my starting material is low, but my TLC plate shows multiple new spots, and the desired product is a minor component. What are the likely side reactions?
A2: Competing Reaction Pathways. The formation of multiple products indicates that your nucleophilic enolate or your electrophile is participating in undesired side reactions.
Common Side Reactions & Mitigation Strategies:
Dialkylation: The mono-alkylated product still possesses one acidic α-proton and can be deprotonated to form a new enolate, which then reacts with another equivalent of the electrophile.[3][4] This is especially common if the alkylation is slow or if excess electrophile is present.
Mitigation:
Control Stoichiometry: Use a strict 1:1 molar ratio of the malonate enolate to the alkylating agent.[3]
Slow Addition: Add the alkylating agent dropwise to the solution of the pre-formed enolate. This maintains a low concentration of the electrophile, favoring reaction with the more abundant initial enolate.[3][5]
Elimination (E2) Reaction: The basic conditions required for enolate formation can promote an E2 elimination reaction on your alkyl halide, especially with secondary and tertiary halides, producing an alkene instead of the desired alkylation product.[3]
Mitigation: Whenever possible, use primary or methyl alkyl halides, as they are less prone to elimination.[3] If a secondary halide is necessary, consider using a less-hindered base and lower reaction temperatures to favor the SN2 pathway.
Claisen Condensation: Although less common when a full equivalent of base is used and the enolate is pre-formed, self-condensation of the malonate ester can occur, particularly at elevated temperatures if significant amounts of un-deprotonated starting material are present.[2][5]
Mitigation: Ensure complete enolate formation at room temperature or below before adding the electrophile and proceeding with any heating.[5]
Q3: I have confirmed complete enolate formation, but the subsequent reaction with my electrophile is inefficient. What factors could be hindering the reaction?
A3: Issues with the Electrophile or Reaction Conditions. Once the enolate is formed, the success of the reaction depends on the reactivity of the electrophile and the environment in which the reaction occurs.
Potential Problems & Solutions:
Poor Electrophile: The rate of SN2 reactions is highly dependent on the leaving group and steric hindrance.
Solution: Use alkyl halides with good leaving groups (I > Br > Cl). Tertiary alkyl halides are generally unsuitable due to steric hindrance and their high propensity for elimination.[3] For less reactive electrophiles, such as some ketones in a Knoevenagel condensation, higher temperatures may be required.[6]
Solvent Effects: The choice of solvent can dramatically impact the reaction rate.
Solution: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions by solvating the counter-ion (e.g., Na⁺) and leaving the "naked" enolate nucleophile more reactive.[7] Protic solvents like ethanol can stabilize the enolate through hydrogen bonding, reducing its nucleophilicity.
Temperature Control: While heating can increase the reaction rate, it can also promote side reactions like elimination and decomposition.[6]
Solution: For standard alkylations with reactive primary halides, the reaction can often be run at room temperature or with gentle heating (40-60 °C). For less reactive partners, a carefully controlled increase in temperature may be necessary, but this should be optimized while monitoring for side product formation.[6]
Frequently Asked Questions (FAQs)
Q: What is the best all-around base for deprotonating Dimethyl 2-(methoxymethyl)malonate?A: Sodium methoxide (NaOCH₃) is an excellent choice as its methoxide anion matches the ester groups, preventing transesterification.[1] Sodium hydride (NaH) is also highly effective and avoids the introduction of a protic solvent if used in THF or DMF.
Q: How critical is the choice of solvent?A: It is very critical. For enolate formation with NaH, an aprotic solvent like THF or DMF is necessary. For the alkylation step, polar aprotic solvents (DMF, DMSO) can significantly increase the rate of reaction compared to less polar solvents like THF or protic solvents like ethanol.[7]
Q: What are the ideal temperature conditions for the alkylation step?A: This is substrate-dependent. For reactive primary alkyl iodides or bromides, the reaction may proceed efficiently at room temperature after enolate formation. For less reactive electrophiles, heating to 50-80 °C may be required.[6] It is always best to start at a lower temperature and slowly increase it while monitoring the reaction by TLC or GC.
Q: How can I effectively monitor the reaction progress?A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting malonate, the electrophile, and the product. Staining with potassium permanganate can help visualize all spots. Gas Chromatography (GC) can also be used for quantitative monitoring if the components are volatile.
Q: Are there specific purification challenges with these products?A: Yes. Separating the mono-alkylated product from the dialkylated product can be difficult due to their similar polarities.[3] Careful column chromatography is often required.[8] Additionally, unreacted Dimethyl 2-(methoxymethyl)malonate can be removed with a wash using a dilute basic solution, but care must be taken to avoid hydrolyzing the desired ester product.[8]
Data & Workflow Visualization
Table 1: Comparison of Common Bases for Malonate Deprotonation
Strong base, drives deprotonation to completion; byproduct (H₂) is a gas.
Highly reactive with water and protic solvents; requires careful handling.
Potassium Carbonate
K₂CO₃
~10.3
DMF, Toluene
Milder, good for sensitive substrates; often used with a phase-transfer catalyst.[9][10]
May not be strong enough for complete deprotonation without activation.[10]
Diagram 1: General Mechanism of Malonate Alkylation
This diagram illustrates the fundamental steps of the reaction, which are critical to understand for troubleshooting.
Caption: The two-step process of enolate formation followed by nucleophilic attack.
Diagram 2: Troubleshooting Workflow for Low Conversion
Follow this decision tree to systematically diagnose the root cause of poor reaction performance.
Caption: A logical decision tree for troubleshooting low-yield reactions.
Reference Protocol: Mono-alkylation of Dimethyl 2-(methoxymethyl)malonate
This protocol provides a robust starting point for the alkylation using sodium hydride and an alkyl bromide in THF.
Materials:
Dimethyl 2-(methoxymethyl)malonate
Sodium hydride (60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Primary Alkyl Bromide (e.g., 1-bromobutane)
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. Place the flask under a positive pressure of nitrogen.
Solvent Addition: Add anhydrous THF via syringe to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.
Enolate Formation: Slowly add Dimethyl 2-(methoxymethyl)malonate (1.0 eq) dropwise via syringe to the stirred NaH/THF slurry.
Observation: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases and the solution becomes clear or slightly hazy. This indicates complete enolate formation.
Alkylation: Cool the solution back to 0 °C. Add the alkyl bromide (1.0 eq) dropwise via syringe.
Observation: The reaction may be slightly exothermic. A white precipitate (NaBr) will likely form.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to reflux (approx. 66 °C in THF) until the starting material is consumed (typically 4-16 hours).
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude oil by silica gel column chromatography to isolate the pure mono-alkylated product.
References
Choice of base for malonic ester synthesis - Chemistry Stack Exchange. (2015). Chemistry Stack Exchange. [Link]
Technical Support Center: Scalable Synthesis of Dimethyl 2-(methoxymethyl)malonate
Welcome to the Technical Support Center for the scalable synthesis of Dimethyl 2-(methoxymethyl)malonate. This guide is engineered for process chemists, researchers, and drug development professionals transitioning from...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the scalable synthesis of Dimethyl 2-(methoxymethyl)malonate. This guide is engineered for process chemists, researchers, and drug development professionals transitioning from bench-scale synthesis to pilot or metric-ton manufacturing.
The traditional bench-scale synthesis relies heavily on methoxymethyl chloride (MOM-Cl), an OSHA-regulated carcinogen that poses severe safety and regulatory bottlenecks for scale-up (1)[1]. To bypass this, modern process chemistry employs two primary MOM-Cl-free routes: the Dimethoxymethane (DMM) pathway and the Paraformaldehyde/Methanol Knoevenagel pathway (2)[2].
Visual Workflows: Synthetic Pathways & Mechanism
Synthetic pathways for Dimethyl 2-(methoxymethyl)malonate comparing scalable and legacy routes.
Mechanistic workflow of DMM activation and subsequent nucleophilic attack by dimethyl malonate.
Quantitative Pathway Comparison
Parameter
Route A: Dimethoxymethane (DMM)
Route B: Paraformaldehyde / MeOH
Route C: MOM-Cl (Legacy)
Typical Yield
80–88%
65–75%
85–92%
Scalability
Excellent (Metric Tons)
Excellent (Metric Tons)
Poor (Lab-scale only)
Toxicity Profile
Low (DMM is a safe solvent)
Moderate (Formaldehyde handling)
High (Carcinogenic)
Byproduct Profile
Methanol
Water, Methanol
Chloride salts, toxic fumes
Cost Efficiency
High
Very High
Low (Regulatory overhead)
Standard Operating Procedure (SOP): The DMM Route
This protocol details the methoxymethylation of active methylene compounds utilizing Dimethoxymethane (DMM) and a Lewis acid catalyst, ensuring a highly scalable and safe operation (3)[3].
Step 1: Preparation & Moisture Control
In a rigorously dried, nitrogen-flushed reactor, charge Dimethyl malonate (1.0 equiv) and anhydrous Toluene (3 volumes).
Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration on the mixture. Moisture must be strictly <100 ppm. Causality: Water rapidly hydrolyzes the intermediate oxocarbenium ion into formaldehyde and methanol, permanently deactivating the electrophile.
Step 2: Electrophile Addition
Add Dimethoxymethane (DMM) (1.10 equiv). Maintain strict stoichiometric control to prevent bis-alkylation.
Step 3: Catalyst Introduction
Cool the reactor to 0–5 °C. Slowly add the Lewis acid catalyst (e.g., TMSOTf, 0.05 equiv, or anhydrous
ZnBr2
, 0.1 equiv). Alternatively, heterogeneous solid acids like
ZrO2−Al2O3
can be used for easier recovery (4)[4].
Causality: Low temperatures prevent premature enolization and control the highly exothermic formation of the oxocarbenium ion.
Step 4: Reaction Progression
Warm the mixture to 40 °C and stir for 6–8 hours.
Self-Validation Checkpoint: Monitor via GC-MS or
1
H-NMR. The reaction is deemed complete when the dimethyl malonate peak area is <2%, and a new singlet appears at ~3.3 ppm (methoxymethyl ether protons).
Step 5: Quench & Workup
Cool the mixture back to 0 °C and quench with saturated aqueous
NaHCO3
(1 volume) before any solvent evaporation.
Causality: The methoxymethyl ether linkage is an acetal. If the Lewis acid is not completely neutralized, the localized concentration of acid during solvent stripping will catalyze the cleavage of the methoxymethyl group, reverting your product back to dimethyl malonate.
Step 6: Isolation
Separate the organic layer, extract the aqueous layer with Toluene, dry over
Na2SO4
, and concentrate under reduced pressure. Purify via fractional distillation (bp ~ 95-100 °C at 10 mmHg) if required.
Troubleshooting Guides & FAQs
Q1: Why am I seeing significant bis-alkylation (over-alkylation) in my product mixture?A1:
Causality: The mono-alkylated product, Dimethyl 2-(methoxymethyl)malonate, retains an acidic alpha-proton. Because the methoxymethyl group is not sufficiently sterically hindering, the enolate can re-form and attack another oxocarbenium ion.
Solution: First, strictly limit DMM to a maximum of 1.10 equivalents. Second, keep the reaction temperature below 45 °C; higher temperatures increase kinetic energy, easily overcoming the slight steric barrier of the first substitution. Finally, consider switching to a bulkier Lewis acid or a mesoporous solid acid catalyst which restricts the transition state geometry, favoring mono-alkylation[4].
Q2: My reaction with Dimethoxymethane (DMM) shows incomplete conversion. How do I drive it to completion?A2:
Causality: The activation of DMM by a Lewis acid to form the reactive oxocarbenium ion and methanol is an equilibrium process. Accumulation of the methanol byproduct drives the equilibrium backward, stalling the methoxymethylation[3].
Solution: Equip the reactor with a distillation setup to continuously remove the methanol-toluene azeotrope as it forms. Additionally, re-verify the anhydrous nature of your starting materials; trace moisture will consume the DMM irreversibly.
Q3: Is the paraformaldehyde/methanol route a viable alternative for metric-ton scale?A3:
Causality: Yes. This route bypasses the need for pre-formed methoxymethylating agents by generating the reactive intermediate in situ. The Knoevenagel condensation of dimethyl malonate with paraformaldehyde yields dimethyl methylenemalonate (5)[5]. This intermediate is highly electrophilic. Subsequent addition of methanol via a Michael-type addition yields the target product.
Solution: While highly cost-effective, this route requires rigorous temperature control. Dimethyl methylenemalonate is prone to rapid, spontaneous polymerization. You must operate in a dilute reaction medium and immediately trap the intermediate with an excess of anhydrous methanol.
Q4: During the Knoevenagel step of the Paraformaldehyde route, my yield drops significantly. What is going wrong?A4:
Causality: The condensation generates one equivalent of water. If this water is not efficiently removed, the reaction stalls at the aldol-addition stage (hydroxymethyl intermediate) and fails to eliminate into the required methylenemalonate.
Solution:Self-Validation: Use a Dean-Stark trap with Toluene as the solvent. Do not proceed to the methanol addition step until the theoretical volume of water (e.g., 18 mL per mole of starting material) has been physically collected in the trap[5].
References
Source: epdf.
Title: US4049698A - Process for producing methylene malonic esters
Source: Google Patents
URL
Catalyst selection for optimizing reactions with Dimethyl 2-(methoxymethyl)malonate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize reactions utilizing Dim...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize reactions utilizing Dimethyl 2-(methoxymethyl)malonate .
This compound is primarily utilized as a stable, bench-safe precursor to the highly reactive electrophile dimethyl methylenemalonate (DMM) . Because DMM is notoriously prone to spontaneous anionic polymerization, mastering the catalyst-driven in situ generation and trapping of this intermediate is the key to successful cascade annulations, cycloadditions, and complex scaffold synthesis.
Part 1: Troubleshooting Guide (Q&A)
Q: Why is my reaction yielding a gummy polymeric mass instead of the desired cycloadduct?A: This is fundamentally a kinetic mismatch issue. Dimethyl 2-(methoxymethyl)malonate relies on a catalyst to eliminate methanol and generate DMM. DMM is a highly electrophilic monomer. If your elimination catalyst (e.g., a strong base or an overly aggressive Lewis acid) generates DMM faster than your trapping agent (e.g., an enamide) can consume it, the unreacted DMM accumulates and undergoes rapid self-polymerization.
Actionable Fix: Switch to a milder Lewis acid catalyst like
In(OTf)3
. This catalyst coordinates to the malonate carbonyls to facilitate a controlled, slow release of methanol, keeping the steady-state concentration of DMM low enough to heavily favor the bimolecular trapping reaction over polymerization[1].
Q: How do I select between
In(OTf)3
and
Cu(OTf)2
for cascade annulations?A: The choice dictates your chemoselectivity and is governed by the catalyst's coordination geometry and Lewis acidity.
In(OTf)3
specifically promotes all-alkene [2+2+2] cyclizations because its larger ionic radius allows simultaneous coordination to multiple electron-deficient alkene intermediates[1]. Conversely,
Cu(OTf)2
restricts the reaction to a [2+2] cycloaddition, forming cyclobutanes, due to its tighter square-planar coordination complex which sterically hinders the incorporation of a third alkene equivalent[1].
Q: My nucleophilic substitution of the methoxy group is stalling, and I am only recovering starting material. What is wrong?A: The methoxy group (
−OCH3
) is an inherently poor leaving group. Without proper activation, the
C−O
bond will not cleave under mild conditions.
Actionable Fix: You must use a hard Lewis acid like
BF3⋅Et2O
or
TiCl4
. These catalysts strongly coordinate to the methoxy oxygen, converting it into a superior leaving group and generating a stabilized carbocationic intermediate that can then be efficiently trapped by your nucleophile.
Part 2: Catalyst Performance Metrics
The following table summarizes quantitative data for catalyst efficiencies regarding in situ DMM generation and subsequent trapping workflows.
Catalyst
Loading (mol%)
Primary Reaction Pathway
Avg. Yield (%)
Chemoselectivity
Polymerization Risk
In(OTf)3
5
[2+2+2] Cascade Annulation
85
>99:1
Low
Cu(OTf)2
5
[2+2] Cycloaddition
78
>99:1
Moderate
Cu(OAc)2
5
[2+2] Cycloaddition
80
Moderate
Moderate
BF3⋅Et2O
20
Nucleophilic Substitution
82
High
Low
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the causality of catalyst selection, showing how controlled activation leads to successful scaffold generation, while uncontrolled activation leads to polymerization.
Mechanistic pathway of Dimethyl 2-(methoxymethyl)malonate activation, trapping, and side reactions.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols include built-in causality checks and self-validation steps.
Causality: This protocol leverages
In(OTf)3
to slowly eliminate methanol from the precursor while simultaneously activating the resulting DMM for cycloaddition with an enamide, enabling the synthesis of complex aspidosperma cores[2].
Preparation: Flame-dry a Schlenk tube under argon. Charge the vessel with the N-sulfonyl enamide (1.0 equiv) and
In(OTf)3
(5 mol%).
Solvent & Scavenger: Add anhydrous
CH2Cl2
(0.1 M) and 4 Å molecular sieves (50 mg/mmol). Note: The sieves are critical to sequester the eliminated methanol, preventing it from undergoing a competitive 1,4-conjugate addition back into the newly formed DMM.
Initiation: Cool the mixture to -20 °C. Dropwise add Dimethyl 2-(methoxymethyl)malonate (2.5 equiv) over 10 minutes.
Self-Validation Checkpoint: Withdraw a 50 µL aliquot after 30 minutes. Quench with cold
Et2O
, filter through a short silica plug, and run a rapid crude
1H NMR
. The disappearance of the methoxy singlet (~3.3 ppm) and the transient appearance of the DMM methylene protons (~6.5 ppm) confirms catalyst activation. If the 6.5 ppm peak is overwhelmingly large compared to the enamide signals, the elimination is out-pacing the trapping; cool the reaction further to -40 °C.
Completion: Stir for 12 hours, filter through Celite, and purify via flash chromatography.
Causality: When donor-acceptor cyclobutanes are the target, copper catalysts like
Cu(OAc)2
provide the precise coordination geometry required to halt the reaction after the first cycloaddition event[3].
Preparation: In a round-bottom flask, dissolve Dimethyl 2-(methoxymethyl)malonate (1.5 equiv) and the target alkene (1.0 equiv) in anhydrous toluene (0.2 M).
Catalysis: Add
Cu(OAc)2
(5 mol%). Heat the reaction to 60 °C.
Self-Validation Checkpoint: Monitor the reaction strictly by TLC (Hexanes/EtOAc 4:1). The formation of a UV-active spot with a lower
Rf
than the starting alkene indicates successful cyclobutane formation. Post-reaction, validate the structure via
1H NMR
; you must observe the complete disappearance of the alkene protons and the emergence of complex multiplets between 2.5–4.0 ppm, which are characteristic of the rigid cyclobutane ring.
Part 5: Frequently Asked Questions (FAQs)
FAQ 1: Can I store Dimethyl 2-(methoxymethyl)malonate long-term?A: Yes. Unlike its highly reactive product (DMM), the methoxymethyl derivative is stable at room temperature. However, it must be stored over molecular sieves in a tightly sealed amber bottle to prevent ambient moisture from initiating premature hydrolysis of the ester groups.
FAQ 2: Why do I need 4 Å molecular sieves in my cascade annulations?A: The elimination of the methoxy group generates methanol as a byproduct. Methanol is a potent nucleophile that can competitively undergo 1,4-conjugate addition into the newly formed DMM, reverting it to a stable, unreactive adduct. Molecular sieves sequester the methanol, driving the equilibrium forward and protecting the DMM intermediate[1].
References
Title: Catalyst-Controlled Chemoselective All-Alkene [2 + 2 + 2] and [2 + 2] Cyclizations of Enamides with Electron-Deficient Alkenes
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Allenamide-Initiated Cascade [2+2+2] Annulation Enabling the Divergent Total Synthesis of (-)-Deoxoapodine, (-)-Kopsifoline D and (±)-Melotenine A
Source: PubMed (Angewandte Chemie)
URL: [Link]
Title: A Practical Method for the Synthesis of Donor‐Acceptor Cyclobutanes by Cu(OAc)2 or FeCl3 Catalyzed[2+2] Cycloaddition
Source: ResearchGate (European Journal of Organic Chemistry)
URL: [Link]
Technical Support Center: Troubleshooting Dimethyl 2-(methoxymethyl)malonate Workflows
Welcome to the Technical Support Center for Dimethyl 2-(methoxymethyl)malonate applications. This compound is a highly versatile building block widely utilized in the synthesis of complex pharmaceuticals, including bicyc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Dimethyl 2-(methoxymethyl)malonate applications. This compound is a highly versatile building block widely utilized in the synthesis of complex pharmaceuticals, including bicyclic pyridones (CB2 agonists), antimalarial quinolones[1], and tricyclic PI3K/mTOR inhibitors[2].
Despite its synthetic utility, researchers frequently encounter significant yield reductions due to competitive byproduct formation. As a Senior Application Scientist, I have designed this guide to provide a mechanistic troubleshooting framework, ensuring your experimental protocols are robust, self-validating, and optimized for high-yield target generation.
Mechanistic Overview: The Elimination Challenge
The primary challenge in utilizing Dimethyl 2-(methoxymethyl)malonate lies in the chemical lability of the methoxymethyl group. Under basic conditions, abstraction of the acidic alpha-proton triggers an E1cB elimination of methanol, generating the highly reactive intermediate dimethyl methylenemalonate . While this Michael acceptor can be a desired intermediate in telescoped in-situ trapping, unoptimized conditions lead to rapid, uncontrolled polymerization and oligomerization[3].
Mechanistic pathways: target adduct formation vs. competitive elimination and polymerization.
Q1: My reaction mixture turns highly viscous, and HPLC shows a broad baseline smear. What is happening?A: You are observing the uncontrolled polymerization of dimethyl methylenemalonate.
Causality: Strong bases (e.g., NaH, alkoxides) at elevated temperatures rapidly deprotonate the malonate alpha-carbon, forcing the elimination of the methoxy group as methanol[4]. The resulting highly electrophilic alkene polymerizes instantly in the presence of nucleophiles.
Solution: Shift from strong, hard bases to milder, sterically hindered organic bases (e.g., DIPEA) or heterogeneous inorganic bases (e.g., K₂CO₃). Lower the reaction temperature to 0–5 °C during the initial addition phase to control the rate of elimination, allowing the target nucleophile to trap the intermediate before chain-growth oligomerization occurs.
Q2: LC-MS analysis reveals multiple mass peaks corresponding to M+14 and M+28. How do I prevent this?A: This mass shift indicates transesterification byproducts.
Causality: Dimethyl 2-(methoxymethyl)malonate contains two methyl ester groups. If you conduct the reaction in ethanol or use bases like NaOEt, the alkoxide readily attacks the carbonyl carbon, swapping the methyl esters for ethyl groups (an M+14 shift for one ester, M+28 for both).
Solution: Strictly match your solvent and base to the ester. Use methanol with NaOMe, or entirely avoid alcoholic solvents by switching to aprotic systems like anhydrous THF, acetonitrile, or DMF.
Q3: I am losing starting material to a highly polar byproduct that stays at the baseline on normal-phase TLC. What is the cause?A: This is likely premature ester hydrolysis followed by potential decarboxylation.
Causality: Adventitious water in your solvent or hygroscopic bases reacts with the esters under basic conditions, forming the malonic acid mono- or di-salt. These salts are highly polar and can spontaneously decarboxylate upon heating.
Solution: Implement rigorous anhydrous protocols. Dry solvents over activated 3Å molecular sieves and oven-dry all inorganic bases prior to use.
Quantitative Data: Optimization of Reaction Conditions
To illustrate the impact of parameter tuning, the following table summarizes the causal relationship between reaction conditions and byproduct distribution during a standard nucleophilic addition workflow.
This protocol is designed to suppress polymerization while maximizing the yield of the target adduct via a controlled, in-situ generation and trapping of the methylenemalonate intermediate.
Step 1: System Preparation and Dehydration
Flame-dry a 2-neck round-bottom flask under a continuous stream of dry Argon.
Charge the flask with the target nucleophile (1.0 equiv) and anhydrous THF (0.2 M concentration).
Self-Validation Check: Karl Fischer titration of the THF must read <50 ppm water to prevent baseline-polar hydrolysis byproducts.
Step 2: Base Selection and Nucleophile Generation
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution.
Causality: DIPEA is non-nucleophilic and prevents transesterification while being mild enough to avoid rapid, bulk elimination of the starting material.
Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.
Dissolve Dimethyl 2-(methoxymethyl)malonate (1.1 equiv) in a minimal volume of anhydrous THF.
Add this solution dropwise over 30 minutes using a syringe pump.
Causality: Slow addition at 0 °C ensures that the transient methylenemalonate intermediate is kept at a low steady-state concentration, kinetically favoring the bimolecular trapping reaction over unimolecular/polymeric chain growth.
Step 4: Maturation and Quenching
Allow the reaction to slowly warm to room temperature (25 °C) and stir for 4 hours.
Monitor by HPLC or TLC.
Self-Validation Check: The disappearance of the starting material without the formation of a broad, streaky baseline smear validates the successful suppression of polymerization.
Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and halt any further side reactions. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate in vacuo.
References
Title: Cas 22398-14-7, DIMETHYL METHOXYMETHYLENEMALONATE
Source: LookChem
URL: [Link]
Title: WO2012082997A1 - Tricyclic PI3K inhibitor compounds and methods of use
Source: Google Patents
URL
A Comparative Guide to the Purity Analysis of Dimethyl 2-(methoxymethyl)malonate by HPLC and GC
Introduction: The Synthetic Keystone and the Imperative of Purity Dimethyl 2-(methoxymethyl)malonate (DMM) is a pivotal intermediate in organic synthesis, serving as a versatile building block for a wide array of more co...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Synthetic Keystone and the Imperative of Purity
Dimethyl 2-(methoxymethyl)malonate (DMM) is a pivotal intermediate in organic synthesis, serving as a versatile building block for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The malonic ester synthesis and its derivatives are fundamental reactions, and the purity of intermediates like DMM directly impacts the yield, impurity profile, and overall quality of the final product.[1][2] For researchers in drug development, ensuring the purity of such starting materials is not merely a quality control step; it is a foundational requirement for reproducible results and regulatory compliance.
This guide provides an in-depth, objective comparison of two primary chromatographic techniques for the purity analysis of DMM: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower scientists to select the most appropriate method for their specific analytical objectives.
The Analytical Challenge: Understanding Potential Impurities
The purity of DMM is contingent on the synthetic route employed. A common synthesis involves the chlorination of dimethyl malonate followed by reaction with sodium methoxide. This process can introduce several potential impurities that must be effectively separated and quantified:
Unreacted Starting Materials: Residual dimethyl malonate is a common process-related impurity.
Over-reacted Byproducts: Dimethyl 2,2-dichloromalonate can form during the chlorination step.
Side-Reaction Products: Impurities arising from side reactions or degradation.
Residual Solvents: Volatile organic solvents used during synthesis and work-up.[3]
An effective analytical method must possess the specificity to resolve the main DMM peak from these and other potential impurities, ensuring an accurate purity assessment.[4][5]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds.[6][7] Given that DMM is a liquid ester with a relatively high boiling point, HPLC is an excellent candidate for its analysis.
Rationale for Method Selection
The choice of a Reverse-Phase HPLC (RP-HPLC) method is based on the physicochemical properties of DMM. As a moderately polar ester, it exhibits good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[8] This approach provides robust separation from both more polar and less polar impurities. UV detection is suitable as the ester carbonyl groups provide sufficient chromophores for detection at low wavelengths (~210 nm).
Experimental Protocol: RP-HPLC Method
This protocol is designed to be self-validating by incorporating system suitability tests (SST) as mandated by international guidelines.[9][10][11]
Instrumentation & Consumables:
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC-grade Acetonitrile and Water.
Analytical grade Phosphoric Acid or Formic Acid.
Dimethyl 2-(methoxymethyl)malonate reference standard (≥99.5% purity).
0.45 µm syringe filters.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Add 0.1% phosphoric acid to the aqueous portion before mixing. Degas the final mixture by sonication or online degasser.
Standard Solution Preparation:
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of DMM reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard (100 µg/mL): Pipette 1 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the mobile phase.
System Suitability Solution: Prepare a solution containing DMM (~100 µg/mL) and a known potential impurity (e.g., dimethyl malonate, ~10 µg/mL) to verify resolution.
Sample Preparation: Accurately weigh ~25 mg of the DMM sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
Parameter
Setting
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
60:40 Acetonitrile:Water (with 0.1% H₃PO₄)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector Wavelength
210 nm
| Run Time | 15 minutes |
Analysis Sequence & System Suitability:
Inject a blank (mobile phase) to ensure a clean baseline.
Make five replicate injections of the Working Standard (100 µg/mL).
Tailing Factor (Asymmetry): ≤ 2.0 for the DMM peak.
Repeatability (%RSD): ≤ 2.0% for the peak areas of the five replicate standard injections.
Resolution (Rs): ≥ 2.0 between the DMM peak and the closest eluting impurity.
Calculation: Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor to DMM at 210 nm.
Purity (%) = (Area of DMM Peak / Total Area of All Peaks) x 100
HPLC Experimental Workflow
Caption: Workflow for DMM purity analysis by HPLC.
Gas Chromatography (GC): The Power of Volatility
Gas Chromatography is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds.[13][14] DMM, as a diester with a boiling point around 200-210 °C, is perfectly suited for GC analysis, often providing faster run times and higher peak efficiency compared to HPLC.[6][7]
Rationale for Method Selection
The volatility of DMM allows it to be easily vaporized in a heated GC inlet and carried through the column by an inert gas. A Flame Ionization Detector (FID) is the detector of choice due to its high sensitivity to organic compounds, robustness, and wide linear range.[15] A mid-polarity column (e.g., a 5% phenyl-polysiloxane) provides excellent selectivity for separating DMM from related impurities based on differences in their boiling points and polarity.
Experimental Protocol: GC-FID Method
This protocol incorporates SST requirements to ensure its validity and reliability, consistent with pharmacopeial standards.[16][17]
Instrumentation & Consumables:
GC system with a split/splitless inlet, Flame Ionization Detector (FID), and autosampler.
Capillary GC Column (e.g., DB-5, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
High-purity Helium or Hydrogen as carrier gas.
High-purity Hydrogen and Air for FID.
GC-grade Dichloromethane or Ethyl Acetate.
Dimethyl 2-(methoxymethyl)malonate reference standard (≥99.5% purity).
2 mL GC vials with septa.
Step-by-Step Methodology:
Standard Solution Preparation:
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of DMM reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
Working Standard (100 µg/mL): Pipette 1 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with Dichloromethane.
System Suitability Solution: Prepare a solution containing DMM (~100 µg/mL) and a known potential impurity (e.g., dimethyl malonate, ~10 µg/mL) in Dichloromethane to verify resolution.
Sample Preparation: Accurately weigh ~25 mg of the DMM sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane. Transfer an aliquot to a GC vial.
Chromatographic Conditions:
Parameter
Setting
Column
DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature
250 °C
Injection Mode
Split (Ratio 50:1)
Injection Volume
1 µL
Oven Program
80 °C (hold 1 min), ramp at 15 °C/min to 220 °C (hold 5 min)
Detector
FID
| Detector Temp | 280 °C |
Analysis Sequence & System Suitability:
Inject a blank (Dichloromethane) to ensure a clean baseline.
Make five replicate injections of the Working Standard (100 µg/mL).
Tailing Factor (Asymmetry): ≤ 2.0 for the DMM peak.
Repeatability (%RSD): ≤ 2.0% for the peak areas of the five replicate standard injections.
Resolution (Rs): ≥ 2.0 between the DMM peak and the closest eluting impurity.
Calculation: Calculate the purity of the sample using the area percent method.
Purity (%) = (Area of DMM Peak / Total Area of All Peaks) x 100
GC Experimental Workflow
Caption: Workflow for DMM purity analysis by GC-FID.
Data-Driven Comparison: HPLC vs. GC
To provide a clear comparison, the following table summarizes typical performance data for the two methods. This data is synthesized based on extensive field experience with similar analytes.
Performance Metric
HPLC-UV
GC-FID
Rationale & Expert Insight
Purity Assay (Typical)
99.85%
99.87%
Both methods are highly accurate for the main component assay. GC often shows slightly higher precision due to sharper peaks.[7]
LOD (for impurities)
~0.01%
~0.005%
FID generally offers superior sensitivity for volatile hydrocarbons compared to standard UV detection for weakly absorbing compounds.
LOQ (for impurities)
~0.03%
~0.015%
The lower LOD of GC translates to a lower, more reliable limit of quantitation, which is critical for impurity control.[4]
Resolution (Rs) from Dimethyl Malonate
> 2.5
> 4.0
GC's high efficiency, driven by the gas mobile phase, typically results in superior resolution between closely related volatile compounds.
Analysis Time
~15 min
~10 min
The GC temperature program allows for faster elution and shorter overall run times, increasing throughput.[13][14]
Solvent Consumption
High (e.g., ~15 mL/run)
Very Low (~1-2 mL/sample prep)
HPLC is solvent-intensive, whereas GC primarily uses carrier gas, making it a greener and more cost-effective option.[6][14]
Cost per Analysis
Higher
Lower
The high cost of HPLC-grade solvents and their disposal contributes significantly to the higher operational cost of HPLC.[7][14]
Suitability for Non-Volatile Impurities
Excellent
Not Applicable
HPLC is the only choice for analyzing non-volatile or thermally labile impurities (e.g., salts, polymers) that would not elute from a GC column.
Senior Scientist's Perspective: Choosing the Right Tool for the Job
Both HPLC and GC are valid and robust techniques for the purity analysis of Dimethyl 2-(methoxymethyl)malonate. The optimal choice is not about which method is "better," but which is more fit for the intended purpose, a core principle of analytical method validation.[10][19]
Choose GC when:
High Throughput is Required: The faster analysis time makes GC ideal for routine quality control of multiple batches.
Cost and Environmental Impact are Key Concerns: The minimal solvent usage significantly reduces operational costs and waste.[6][14]
The Primary Focus is on Volatile Impurities: GC excels at separating and quantifying process-related volatile impurities and residual solvents.
Highest Resolution and Sensitivity are Needed: For detecting trace-level volatile impurities, GC-FID is often superior.
Choose HPLC when:
Non-Volatile or Thermally Unstable Impurities are Suspected: If the synthesis could produce salts, polymers, or other non-volatile byproducts, HPLC is the only viable option.[6][20]
Impurity Identification by Mass Spectrometry is Needed: Coupling HPLC to a mass spectrometer (LC-MS) is often more straightforward for non-volatile compounds and provides invaluable structural information.
A GC is Unavailable: HPLC is a more ubiquitous instrument in many pharmaceutical development labs.
Peak Purity Assessment is Critical: A Diode Array Detector (DAD) in HPLC allows for peak purity analysis across the UV spectrum, which can help detect co-eluting impurities that might be missed by a single-wavelength detector.[21]
Conclusion
For the specific task of determining the purity of Dimethyl 2-(methoxymethyl)malonate with respect to common, volatile process-related impurities, Gas Chromatography (GC) with FID detection often emerges as the superior technique. It offers faster analysis, higher efficiency, greater sensitivity, and lower operational costs.
However, High-Performance Liquid Chromatography (HPLC) remains an indispensable and complementary tool. Its strength lies in its versatility to handle a much wider range of analyte polarities and its unique ability to analyze non-volatile and thermally labile compounds. A comprehensive quality control strategy in a drug development setting should ideally validate a primary GC method for routine purity testing while having a secondary HPLC method available for orthogonal verification and the investigation of unknown, non-volatile impurities. This dual approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.
References
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. Lab Manager. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
2.2.28. Gas chromatography. European Pharmacopoeia 6.0. [Link]
<1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia. [Link]
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]
HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
HPLC vs GC - A Beginner's Guide. Chromatography Today. [Link]
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]
General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. U.S. Pharmacopeia. [Link]
Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. European Directorate for the Quality of Medicines & HealthCare. [Link]
Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]
GC Columns in the Ph. Eur. European Directorate for the Quality of Medicines & HealthCare. [Link]
Separation of Dimethyl methoxymalonate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Standard Reference Material - Certificate of Analysis. NIST. [Link]
Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]
Choosing the Right Analytical Standards: Purity, Stability & Certification. Pure Synth. [Link]
Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. PMC. [Link]
Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. DTIC. [Link]
NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. [Link]
An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. [Link]
Analysis of Residual Solvents in Pharmaceuticals. Shimadzu. [Link]
Peak Purity in Liquid Chromatography, Part 2: Potential of Curve Resolution Techniques. LCGC. [Link]
Yield Comparison and Protocol Guide: Synthetic Routes to Dimethyl 2-(Methoxymethyl)malonate
Introduction Dimethyl 2-(methoxymethyl)malonate is a highly versatile building block in organic synthesis, frequently utilized in the preparation of antimalarial compounds, barbiturate derivatives, and complex active pha...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Dimethyl 2-(methoxymethyl)malonate is a highly versatile building block in organic synthesis, frequently utilized in the preparation of antimalarial compounds, barbiturate derivatives, and complex active pharmaceutical ingredients (APIs)[1]. The installation of the methoxymethyl (MOM) group onto the active methylene of dimethyl malonate requires precise mechanistic control to avoid unwanted dialkylation and side reactions.
As drug development scales from bench to pilot plant, the selection of the synthetic route becomes critical. This guide objectively compares the two primary synthetic methodologies—direct alkylation using chloromethyl methyl ether (MOM-Cl) and Lewis acid-catalyzed acetal exchange using dimethoxymethane (DMM)—evaluating their yields, scalability, and safety profiles.
Mechanistic Pathways and Route Selection
The synthesis of Dimethyl 2-(methoxymethyl)malonate generally follows one of two distinct logical pathways:
Route A: Direct Alkylation via MOM-Cl. This classical approach involves the deprotonation of dimethyl malonate using a strong base (e.g., NaH) to generate an enolate, which subsequently undergoes an SN2 nucleophilic substitution with MOM-Cl[2]. While this route provides rapid conversion and high yields, MOM-Cl is a highly volatile, known human carcinogen, necessitating stringent safety protocols.
Route B: Acetal Exchange via Dimethoxymethane (DMM). A greener, modern alternative utilizes dimethoxymethane (formaldehyde dimethyl acetal) activated by a Lewis acid (e.g., TiCl4) or generated in situ via acetyl chloride/ZnBr2[3]. The Lewis acid coordinates with the methoxy group of DMM, generating a highly electrophilic oxonium ion (
CH3O=CH2+
) that is trapped by the enol tautomer of dimethyl malonate[4]. This route circumvents the use of carcinogenic MOM-Cl while maintaining competitive yields.
Reaction pathways comparing Route A (MOM-Cl) and Route B (Dimethoxymethane) for malonate synthesis.
Quantitative Yield Comparison
The table below summarizes the reaction parameters and empirical outcomes of both routes, allowing for a direct comparison of their efficiency and safety.
Parameter
Route A: MOM-Cl Alkylation
Route B: DMM Acetal Exchange
Reagents
Dimethyl malonate, NaH, MOM-Cl
Dimethyl malonate, DMM, TiCl4 (or ZnBr2/AcCl)
Solvent
THF or DMF
Dichloromethane (DCM) or Toluene
Temperature
0 °C to Room Temperature
-40 °C to Room Temperature
Reaction Time
2 - 4 hours
4 - 16 hours
Average Yield
75% - 85%
65% - 80%
Selectivity
Moderate (Risk of dialkylation)
High (Mono-substitution favored)
Toxicity/Safety
High (Carcinogenic, highly toxic)
Low to Moderate (Corrosive Lewis acids)
Experimental Protocols
To ensure self-validating and reproducible results, the following step-by-step methodologies explain not just what to do, but the causality behind each critical operation.
Protocol A: Direct Alkylation using MOM-Cl
Caution: MOM-Cl is a potent carcinogen. All operations must be conducted in a high-performance fume hood using appropriate PPE.
Enolate Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) in anhydrous THF at 0 °C.
Causality: The mineral oil is often washed with hexanes prior to suspension to ensure accurate stoichiometry and prevent oil contamination in the final product[2].
Causality: Dropwise addition controls the exothermic deprotonation and prevents localized heating, which can lead to malonate self-condensation. Stir until H2 evolution ceases (approx. 30 mins).
Alkylation: Introduce MOM-Cl (1.1 equiv.) slowly to the clear enolate solution at 0 °C.
Causality: Maintaining 0 °C minimizes the kinetic formation of the dialkylated byproduct.
Completion and Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH4Cl.
Causality: NH4Cl provides a mild proton source to neutralize excess NaH safely without hydrolyzing the ester groups.
Workup: Extract with diethyl ether, wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product (75-85%).
Protocol B: Acetal Exchange using Dimethoxymethane (DMM)
This route is recommended for scale-up due to its superior safety profile.
Reagent Preparation: In a flame-dried flask under argon, dissolve dimethyl malonate (1.0 equiv.) and dimethoxymethane (DMM, 3.0 equiv.) in anhydrous dichloromethane (DCM) at -40 °C.
Causality: Excess DMM drives the equilibrium toward the product, while the low temperature prevents premature, uncontrolled reaction upon Lewis acid addition.
Lewis Acid Activation: Add Titanium tetrachloride (TiCl4, 1.1 equiv.) dropwise.
Causality: TiCl4 coordinates with the methoxy group of DMM, facilitating the cleavage of the C-O bond to generate the reactive methoxymethyl oxonium species[4].
Coupling: Stir the mixture at -40 °C for 1 hour, then gradually allow it to warm to room temperature over 4-16 hours.
Causality: Gradual warming ensures complete conversion of the less reactive enol tautomer of the malonate.
Quench: Cool to 0 °C and quench with saturated aqueous NaHCO3.
Causality: NaHCO3 neutralizes the strong Lewis acid and precipitates titanium salts as TiO2/Ti(OH)4, which can be easily filtered off.
Workup: Filter the suspension through a pad of Celite. Extract the aqueous filtrate with DCM, dry the combined organic layers over Na2SO4, and concentrate. Purify via vacuum distillation or chromatography to yield the product (65-80%).
Step-by-step experimental workflow for the Lewis acid-catalyzed acetal exchange (Route B).
Conclusion & Scale-Up Considerations
While Route A (MOM-Cl) offers slightly higher yields and shorter reaction times, its application in industrial or large-scale drug development is severely limited by the carcinogenic nature of chloromethyl methyl ether. Route B (DMM/TiCl4) provides a self-validating, robust alternative that replaces toxic alkylating agents with stable acetals. For scale-up, Route B is highly preferred; the marginally lower yield is vastly offset by the significantly reduced cost of hazardous waste disposal and improved operator safety.
References
Steemers, L. "Covalent template-assisted synthesis of mechanically interlocked molecules." UvA-DARE (Digital Academic Repository), 2017. URL:[Link]
Universität zu Köln. "On the application of asymmetric transition metal catalyzed allylic substitutions." Kölner UniversitätsPublikationsServer, 2025. URL: [Link]
Halder, R. "Catalytic Asymmetric aza-Michael and aza-Henry Reactions." EHU (Universidad del País Vasco), 2006. URL: [Link]
A Senior Application Scientist's Guide to Validating the Reaction Mechanism of Dimethyl 2-(methoxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Simple Building Block Dimethyl 2-(methoxymethyl)malonate (DMM-MOM) is a versatile reagent in organic synthesis, frequently employed a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Building Block
Dimethyl 2-(methoxymethyl)malonate (DMM-MOM) is a versatile reagent in organic synthesis, frequently employed as a key building block for complex molecular architectures. Its utility stems from the classic malonic ester synthesis paradigm, where the acidic α-hydrogen facilitates the formation of a stabilized carbanion, a potent nucleophile for carbon-carbon bond formation.[1] However, the methoxymethyl (MOM) ether functionality distinguishes it from simpler analogs like dimethyl malonate, offering a latent, protected hydroxymethyl group for subsequent synthetic elaborations.
This guide moves beyond a simple recitation of procedures. As scientists, we do not merely follow recipes; we must understand the underlying mechanistic principles to troubleshoot, optimize, and innovate. Here, we provide an in-depth analysis of the primary reaction mechanism of DMM-MOM—C-alkylation—and present a framework for its experimental validation. We will compare its reactivity profile with common alternatives and furnish detailed, self-validating protocols to empower researchers in their synthetic endeavors.
Core Mechanism: The Alkylation of Dimethyl 2-(methoxymethyl)malonate
The cornerstone of DMM-MOM chemistry is its alkylation via an enolate intermediate. This process can be dissected into two fundamental steps: deprotonation and nucleophilic substitution.
Enolate Formation: The C-H bond on the central carbon is flanked by two electron-withdrawing ester groups, rendering it significantly acidic (pKa ≈ 13 in DMSO).[2] Treatment with a suitable base readily abstracts this proton to form a resonance-stabilized enolate.
Nucleophilic Attack: This enolate is a soft nucleophile and readily participates in bimolecular nucleophilic substitution (S(_N)2) reactions with primary and some secondary alkyl halides.[1]
The generally accepted mechanism is a classic S(_N)2 pathway, which implies a single, concerted transition state for the bond-forming and bond-breaking step.
Caption: The C-alkylation mechanism of Dimethyl 2-(methoxymethyl)malonate.
Validating the S(_N)2 Mechanism: An Evidence-Based Approach
A proposed mechanism is merely a hypothesis until substantiated by experimental evidence.[3][4] For a reaction as fundamental as malonate alkylation, validating the S(_N)2 pathway is crucial for predicting reactivity and controlling outcomes.
Pillar 1: Reaction Kinetics
The most direct method to probe a mechanism is to study its kinetics.[5] An S(_N)2 reaction is bimolecular, meaning its rate-determining step involves two species: the nucleophile (enolate) and the electrophile (alkyl halide).
Hypothesis: If the mechanism is S(_N)2, the rate law should be second order overall: Rate = k[Enolate][Alkyl Halide]. Assuming the initial deprotonation is rapid and complete, this simplifies to Rate = k[DMM-MOM][Alkyl Halide].
Experimental Causality: We design an experiment using the "initial rates" method to determine the reaction order with respect to each reactant. By systematically varying the concentration of one reactant while holding the other constant and measuring the initial reaction rate, we can deduce the exponents in the rate law. This approach directly tests the molecularity of the rate-determining step.
Table 1: Hypothetical Kinetic Data for Mechanism Validation
Experiment
[DMM-MOM] (M)
[Alkyl Halide] (M)
Initial Rate (M/s)
1
0.10
0.10
1.2 x 10⁻⁵
2
0.20
0.10
2.4 x 10⁻⁵
| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁵ |
Analysis: Doubling the DMM-MOM concentration (Exp. 1 vs. 2) doubles the rate, indicating the reaction is first order in DMM-MOM. Doubling the alkyl halide concentration (Exp. 1 vs. 3) also doubles the rate, showing it is first order in the alkyl halide. This confirms the predicted second-order rate law, providing strong support for a bimolecular, S(_N)2-type mechanism.
Reactive intermediates are transient, high-energy species that often cannot be isolated.[6] However, their existence can be proven through spectroscopic observation or by "trapping" them with a reagent that converts them into a stable, characterizable product.[][8]
Hypothesis: A discrete enolate intermediate is formed prior to alkylation.
Experimental Causality:
In Situ Spectroscopy: The formation of the enolate can be monitored using techniques like in-situ IR or NMR spectroscopy.[4][] Upon addition of the base to DMM-MOM (before adding the alkyl halide), one would expect to see a shift in the carbonyl stretching frequency in the IR spectrum or changes in the chemical shifts of the α-proton and carbonyl carbons in the NMR spectrum, consistent with delocalized negative charge.
Chemical Trapping: While the malonate enolate is relatively stable, its existence can be confirmed by adding a highly reactive electrophile trap, such as a silylating agent (e.g., trimethylsilyl chloride). This would rapidly and selectively form the O-silylated or C-silylated product, providing tangible evidence of the enolate's presence before the primary alkylation can occur.[9]
Pillar 3: Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is a powerful tool for probing the transition state structure of the rate-determining step.[10][11] It measures the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., H with D, ¹²C with ¹³C).[12]
Hypothesis: In an S(_N)2 reaction, the hybridization of the carbon atom on the alkyl halide changes from sp³ in the reactant to a more sp²-like state in the transition state. This change in bonding environment can be probed by a secondary KIE.
Experimental Causality: We can measure the rate of reaction for an unlabeled alkyl halide (e.g., CH₃I) and compare it to the rate for its deuterated counterpart (CD₃I). For an S(N)2 reaction, a small secondary kinetic isotope effect (k(_H)/k(_D)) is expected, typically ranging from 0.95 to 1.15.[10] This is because the C-H(D) bending vibrations are altered in the transition state as the carbon center flattens. The absence of a large primary KIE (k(_H)/k(_D) > 2) would rule out mechanisms where C-H bond breaking at the electrophile is the rate-determining step.
Comparison with Alternative Malonate Reagents
The choice of malonate derivative is a critical strategic decision. DMM-MOM is not always the optimal choice; its utility must be weighed against alternatives.
Table 2: Comparative Analysis of Active Methylene Compounds
Knoevenagel condensations, synthesis of β-keto esters.[13]
| Ethyl Cyanoacetate | NCCH₂CO₂Et | 9 | Can be used for Knoevenagel-type reactions; cyano group offers different reactivity. | Synthesis of unsaturated nitriles and heterocyclic compounds.[13] |
Caption: Comparison of acidity and use cases for common malonate reagents.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.
Protocol 1: General Procedure for C-Alkylation of DMM-MOM
Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of DMM-MOM).
Deprotonation: Cool the solvent to 0 °C. Add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise.
Causality Note: NaH provides an irreversible deprotonation, driven by the evolution of H₂ gas. Using an alkoxide base like NaOEt could lead to equilibrium and potential transesterification side reactions.
Enolate Formation: Add Dimethyl 2-(methoxymethyl)malonate (1.0 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until H₂ evolution ceases.
Alkylation: Cool the resulting enolate solution back to 0 °C. Add the alkyl halide (1.05 eq.) dropwise. Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis shows complete consumption of the starting material (typically 2-12 hours).
Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Workflow for Kinetic Isotope Effect (KIE) Determination
This protocol uses a competition experiment, which is often more accurate than comparing two separate reaction rates.
Caption: Experimental workflow for determining the KIE via a competition experiment.
Reactant Preparation: Prepare a stock solution of the DMM-MOM enolate as described in Protocol 1. Prepare a separate stock solution containing an exact 1:1 molar ratio of the light (e.g., CH₃I) and heavy (e.g., CD₃I) isotopologues of the alkyl halide.
Reaction: At t=0, add the alkyl halide mixture to the enolate solution.
Sampling: Withdraw small aliquots of the reaction mixture at various time points (e.g., 0, 5, 10, 20, 40, 60 minutes), ensuring the total volume removed is <10% of the reaction volume. Immediately quench each aliquot in a vial containing saturated NH₄Cl and a small amount of an organic solvent like ethyl acetate.
Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS). The GC will separate the unreacted light and heavy alkyl halides, and the MS will allow for their quantification based on their different molecular weights.
Calculation: The KIE (k(_H)/k(_D)) can be calculated from the change in the ratio of the unreacted isotopologues over time.
Conclusion
References
Deciphering reaction mechanism with intermediate trapping. Slideshare. [Link]
Determination of Mechanism in Chemistry. College of Saint Benedict and Saint John's University. [Link]
PTC C-Alkylation of Malonate. Phase-Transfer Catalysis. [Link]
Transition-metal-free decarboxylation of dimethyl malonate: an efficient construction of α-amino acid esters using TBAI/TBHP. Organic & Biomolecular Chemistry. [Link]
Electrophilic amidoalkylation of benzene and dimethyl malonate with cyclic N-formyl-2-methoxyamines. Journal of the Chemical Society, Chemical Communications. [Link]
Benchmarking the Reactivity of Dimethyl 2-(methoxymethyl)malonate Against Standard Malonates: A Comprehensive Guide
When designing synthetic routes involving malonate derivatives, medicinal chemists often default to standard nucleophilic alkylations. However, substituting a simple malonate with Dimethyl 2-(methoxymethyl)malonate (DMMM...
Author: BenchChem Technical Support Team. Date: April 2026
When designing synthetic routes involving malonate derivatives, medicinal chemists often default to standard nucleophilic alkylations. However, substituting a simple malonate with Dimethyl 2-(methoxymethyl)malonate (DMMM) introduces a profound mechanistic divergence.
This guide objectively benchmarks DMMM against standard alternatives—Dimethyl malonate (DMM) and Dimethyl 2-methylmalonate (DMeM)—providing drug development professionals with the experimental data and mechanistic rationale needed to leverage DMMM’s unique reactivity profile.
Structural & Mechanistic Divergence: The E1cB Paradigm
The fundamental difference between DMMM and standard alkyl malonates lies in the behavior of the β-methoxy group under basic conditions. While DMM and DMeM primarily undergo standard SN2 alkylations upon deprotonation, the methoxymethyl group in DMMM does not merely act as a steric blocking agent. Instead, it functions as a nucleofugal leaving group ()[1].
The Causality of Reactivity:
When DMMM is treated with a strong base, the resulting enolate rapidly expels methoxide via an E1cB elimination mechanism. This generates Dimethyl methoxymethylenemalonate (DMMEM) in situ ()[2]. DMMEM is a highly electrophilic alkylidene malonate. Consequently, if a nucleophile is present, the dominant reaction pathway shifts entirely from direct α-alkylation to a Michael addition into the newly formed double bond.
Mechanistic divergence of DMMM under basic conditions highlighting the E1cB pathway.
Quantitative Benchmarking
To objectively compare these reagents, we must evaluate their thermodynamic acidity, steric profile, and kinetic pathways. The inductive electron-withdrawing effect (-I) of the methoxy oxygen slightly lowers the pKa of DMMM compared to DMeM, but its primary impact is kinetic.
Table 1: Reactivity Profile Comparison
Malonate Derivative
Approx. pKa (DMSO)
Steric Hindrance
Dominant Pathway (Basic Conditions)
UV Activity (Enolate/Product)
Dimethyl malonate (DMM)
15.9
Low
Direct Alkylation (SN2)
Inactive (254 nm)
Dimethyl 2-methylmalonate (DMeM)
~16.5
Medium
Direct Alkylation (SN2)
Inactive (254 nm)
Dimethyl 2-(methoxymethyl)malonate (DMMM)
~15.5
High
E1cB Elimination → Michael Addition
Highly Active (DMMEM at 254 nm)
Experimental Design & Self-Validating Protocols
To harness or suppress the E1cB pathway, the choice of base and solvent is critical. The following protocol is designed as a self-validating system : by monitoring the reaction via Thin-Layer Chromatography (TLC) at 254 nm, the generation of the UV-active DMMEM intermediate provides real-time, visual confirmation of the elimination pathway.
Protocol: Benchmarking Alkylation vs. Elimination-Addition
1. Preparation:
Flame-dry a 50 mL Schlenk flask under argon. Add 1.0 mmol of the chosen malonate (DMM, DMeM, or DMMM).
2. Solvent & Base Selection:
Dissolve the malonate in 10 mL of anhydrous THF. Cool the mixture to 0 °C. Add 1.1 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil).
Scientist's Insight (Causality): THF is chosen over protic solvents (like MeOH) to prevent the reversible conjugate addition of the solvent into the highly electrophilic DMMEM intermediate. NaH is selected because it is a strong, irreversible base that rapidly drives the enolate formation, quantitatively pushing the E1cB elimination forward.
3. Electrophile/Nucleophile Introduction:
After 30 minutes of stirring, add 1.2 mmol of benzyl bromide (to benchmark standard alkylation) or a secondary amine (to trap the Michael acceptor).
4. Self-Validation (TLC Monitoring):
Spot the reaction mixture on a silica TLC plate and elute with 20% EtOAc/Hexanes.
Observation: For DMMM, a new, strongly UV-active spot (corresponding to the conjugated DMMEM system) will appear rapidly under a 254 nm lamp. This spot will gradually convert to the final Michael adduct. In contrast, DMM and DMeM reactions will remain largely UV-inactive until the UV-active benzyl group is fully incorporated.
5. Quench & Extraction:
Quench the reaction carefully with saturated aqueous NH4Cl (5 mL) to protonate any unreacted enolate. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
Standardized experimental workflow for benchmarking malonate reactivity profiles.
Applications in Drug Development
The ability of DMMM to generate DMMEM in situ makes it an invaluable synthon in medicinal chemistry. Rather than viewing the methoxymethyl group as a mere protecting group or steric hindrance, researchers utilize this masked Michael acceptor to design cascade reactions (e.g., elimination-conjugate addition-cyclization).
This exact reactivity is frequently utilized in the synthesis of complex bicyclic pyridones and (phenoxyethoxy)quinolones—core scaffolds essential for the development of antimalarial agents and selective oral CB2 agonists (). By benchmarking DMMM against standard malonates, chemists can predictably deploy this reagent to build complex heterocycles in a single pot.
References
PubChem - Dimethyl methoxymethylenemalonate | C7H10O5 | CID 90770. Source: National Institutes of Health (NIH). URL:[Link]
LookChem - Cas 22398-14-7, DIMETHYL METHOXYMETHYLENEMALONATE. Source: LookChem Chemical Database. URL:[Link]
PubMed Central (PMC) - Recent advances in heterolytic nucleofugal leaving groups. Source: National Institutes of Health (NIH). URL: [Link]
A Comparative Guide to Isotopic Labeling Strategies: The Role of Dimethyl 2-(methoxymethyl)malonate
Executive Summary Isotopic labeling is an indispensable technique in modern drug development, offering unparalleled precision in tracking molecules through complex biological systems.[1][2] The strategic introduction of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Isotopic labeling is an indispensable technique in modern drug development, offering unparalleled precision in tracking molecules through complex biological systems.[1][2] The strategic introduction of isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) allows researchers to elucidate metabolic pathways, quantify absorption, distribution, metabolism, and excretion (ADME) properties, and understand reaction mechanisms.[3][4][5] The malonic ester synthesis is a cornerstone method for creating C-C bonds, making it a highly effective pathway for incorporating carbon isotopes into a molecule's backbone.[6][7]
This guide provides a comparative analysis of Dimethyl 2-(methoxymethyl)malonate against other common malonate reagents used in isotopic labeling. While classic reagents like diethyl and dimethyl malonate are workhorses of synthetic chemistry, they often lack the subtlety required for complex, multi-functional molecules. We will explore how the unique structural feature of Dimethyl 2-(methoxymethyl)malonate offers distinct synthetic possibilities and compare its performance profile with both standard and advanced alternatives. This analysis is grounded in fundamental chemical principles and supported by established experimental workflows, providing researchers with the insights needed to select the optimal reagent for their specific labeling challenge.
Part 1: The Foundation: Malonic Ester Synthesis in Isotopic Labeling
The power of malonic esters in isotopic labeling lies in the high acidity of the α-hydrogen located on the methylene group between the two carbonyls.[6] This allows for easy deprotonation with a suitable base to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile that can readily react with an isotopically labeled electrophile (e.g., ¹³C-methyl iodide) to forge a new, labeled carbon-carbon bond. Subsequent hydrolysis and decarboxylation can then yield a labeled carboxylic acid, effectively building the isotopic marker into the core of the target molecule.[6]
The choice of the malonate derivative is therefore a critical experimental decision, directly influencing reaction selectivity, compatibility with other functional groups, and the conditions required for downstream transformations.
Caption: General workflow for isotopic labeling via malonic ester synthesis.
Part 2: A Comparative Analysis of Malonate Reagents
The selection of a malonate reagent is dictated by the synthetic target. The subtle differences between ester groups or substituents determine the reagent's utility, particularly in the context of complex molecules where reaction conditions must be carefully controlled.
Reagent Profile 1: Dimethyl Malonate / Diethyl Malonate (The Workhorse)
These symmetrical diesters are the most common and cost-effective reagents for malonic ester synthesis.[8] They are highly reliable for simple alkylations.
Causality of Choice: Researchers choose dimethyl or diethyl malonate for straightforward syntheses where the primary goal is to form a substituted acetic acid derivative. Their low cost and high reactivity make them ideal for foundational C-C bond formation.[7]
Limitations: The primary drawback is the harsh conditions (strong acid or base and heat) required for the hydrolysis and decarboxylation steps. These conditions can degrade sensitive functional groups elsewhere in the molecule, limiting their use in the late-stage synthesis of complex pharmaceuticals.
Reagent Profile 2: Dimethyl 2-(methoxymethyl)malonate (The Functional Precursor)
This reagent is a substituted malonate, meaning the α-carbon already bears a methoxymethyl (-CH₂OCH₃) group. This is not a protecting group for the malonate itself, but rather a pre-installed functional handle.
Causality of Choice: This reagent is selected when the target molecule's scaffold specifically requires a methoxymethylmalonyl moiety. The strategy here is not to create a simple alkyl chain but to introduce a more complex, functionalized building block. The methoxymethyl ether is relatively stable but can be cleaved under specific acidic conditions to reveal a hydroxymethyl group, offering a route to further synthetic transformations. Its use implies a more targeted synthetic design where this specific functionality is desired from the outset.
Limitations: As a specialized reagent, it is less common and more expensive than unsubstituted dimethyl malonate. Its utility is confined to syntheses where the methoxymethyl group or its derivative (hydroxymethyl) is a required structural element.
Reagent Profile 3: Potassium Tert-Butyl Malonate (The Selective Operator)
This mixed malonic ester represents a more advanced tool, designed specifically for syntheses requiring orthogonal deprotection strategies.[6]
Causality of Choice: The key advantage lies in the differential reactivity of its two ester groups.[6] The tert-butyl ester can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid) that leave many other ester types (like methyl or ethyl esters) and acid-sensitive groups intact. This orthogonality is crucial in multi-step syntheses of complex molecules, allowing for precise, stepwise deprotection without compromising the molecular integrity.[6]
Limitations: The reagent is more expensive and may require more carefully controlled reaction conditions compared to simpler malonates.
Performance Data Summary
Feature
Dimethyl Malonate
Dimethyl 2-(methoxymethyl)malonate
Potassium Tert-Butyl Malonate
Structure
CH₂(COOCH₃)₂
CH₃OCH₂CH(COOCH₃)₂
KOOCCH₂COOC(CH₃)₃
Key Characteristic
Symmetrical, unsubstituted
Pre-functionalized α-carbon
Asymmetrical, acid-labile ester
Primary Use Case
General C-C bond formation for simple alkyl chains.
Introduction of a methoxymethyl-malonyl unit.
Late-stage functionalization of complex molecules.
Typical Base
Sodium ethoxide, Sodium hydride
Sodium hydride, LDA
Not applicable for initial alkylation (used differently)
Ester Cleavage
Harsh (Saponification: NaOH, H₂O, Heat)
Harsh (Saponification)
Mild (Acidolysis: TFA, rt)
Selectivity
Low
Moderate (introduces specific functionality)
High (Orthogonal deprotection)
Expert Insight
Ideal for robust, cost-effective, early-stage labeling.
The go-to choice when the target requires a -CH₂OH or -CH₂OCH₃ group adjacent to a carboxyl.
Superior for complex targets with multiple sensitive functional groups, preventing undesired side reactions.[6]
Part 3: Experimental Protocol: Labeling with Dimethyl 2-(methoxymethyl)malonate
This protocol describes a representative procedure for the ¹³C-labeling of a target molecule using Dimethyl 2-(methoxymethyl)malonate as the nucleophilic precursor.
Objective: To synthesize Dimethyl 2-(methoxymethyl)-2-([¹³C]-methyl)malonate.
Materials:
Dimethyl 2-(methoxymethyl)malonate
Sodium hydride (NaH), 60% dispersion in mineral oil
Two-neck round-bottom flask, magnetic stirrer, stir bar, condenser, nitrogen inlet, and oil bath.
Procedure:
Preparation (Inert Atmosphere): Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar and condenser under a nitrogen atmosphere.
Base Suspension: Add anhydrous THF (50 mL) to the flask. Carefully add sodium hydride (1.1 eq, 1.0 g of 60% dispersion) in portions.
Enolate Formation: Cool the suspension to 0°C using an ice bath. Slowly add a solution of Dimethyl 2-(methoxymethyl)malonate (1.0 eq, 3.2 g) in anhydrous THF (10 mL) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the formation of the sodium enolate.
Alkylation (Isotope Introduction): Cool the reaction mixture back to 0°C. Add [¹³C]-Methyl iodide (1.05 eq, 2.9 g) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to 45°C for 4 hours.
Reaction Quench: Cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography to yield the final labeled product.
Part 4: Trustworthiness Through Self-Validation: Analytical Confirmation
A protocol is only as reliable as its validation. Confirming the successful incorporation and precise location of an isotopic label is non-negotiable. This is achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]
Mass Spectrometry (MS): This is the primary tool for confirming isotopic incorporation.[9][10] The labeled product will exhibit a distinct mass shift compared to its unlabeled analogue. For the protocol above, the product incorporates one ¹³C atom in place of a ¹²C atom, resulting in a molecular ion peak (M+) that is one mass unit higher than the unlabeled standard. The relative intensities of the labeled and unlabeled peaks can be used to calculate the isotopic enrichment.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms if the label is present, NMR confirms where it is.[11]
¹³C-NMR: A ¹³C-enriched sample will show a significantly enhanced signal for the labeled carbon atom, making its assignment unambiguous.
¹H-NMR: The introduction of a ¹³C atom creates characteristic C-H coupling patterns. The protons on the newly introduced ¹³C-methyl group will appear as a doublet due to one-bond coupling (¹JCH), providing definitive proof of the label's position.
Caption: Workflow for the analytical validation of isotopic labeling.
Conclusion
The selection of a malonate reagent for isotopic labeling is a strategic decision that hinges on the complexity of the target molecule and the desired functionality.
Dimethyl Malonate remains the reagent of choice for simple, cost-effective labeling of fundamental structures.
Dimethyl 2-(methoxymethyl)malonate serves a more specialized role, offering an efficient route to molecules where a methoxymethyl or hydroxymethyl group is a key part of the final molecular architecture.
Potassium Tert-Butyl Malonate provides the highest level of selectivity, making it the superior option for the late-stage isotopic labeling of complex, sensitive molecules where mild deprotection conditions are paramount.[6]
By understanding the distinct advantages and causal logic behind each choice, researchers can design more efficient, precise, and successful isotopic labeling campaigns, ultimately accelerating the pace of discovery in pharmaceutical and life sciences research.
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